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  • Product: 6-Bromo-5-chloroquinazolin-2-amine
  • CAS: 1644663-97-7

Core Science & Biosynthesis

Foundational

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-5-chloroquinazolin-2-amine Disclaimer: The following guide is a scientifically-informed exploration of the likely properties, synthesis, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-5-chloroquinazolin-2-amine

Disclaimer: The following guide is a scientifically-informed exploration of the likely properties, synthesis, and biological activities of 6-Bromo-5-chloroquinazolin-2-amine. As of the latest literature review, this specific molecule is not extensively documented in publicly available databases. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of closely related and structurally analogous compounds. All protocols and data are presented as predictive models to guide future research and development.

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. This heterocyclic system, a fusion of a benzene ring and a pyrimidine ring, serves as a scaffold for a multitude of therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, onto the quinazoline core is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can influence metabolic stability, receptor binding affinity, and membrane permeability, often leading to enhanced therapeutic efficacy.

This guide focuses on the specific, albeit currently under-documented, molecule: 6-Bromo-5-chloroquinazolin-2-amine. The presence of a bromine atom at the 6-position and a chlorine atom at the 5-position, coupled with an amino group at the 2-position, suggests a high potential for this compound to interact with various biological targets. Derivatives of 6-bromoquinazolines have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. This document will, therefore, extrapolate from the rich chemistry and pharmacology of this compound class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a novel chemical entity is a thorough understanding of its molecular architecture and resulting physicochemical properties. These parameters are critical determinants of a compound's behavior in both chemical and biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-Bromo-5-chloroquinazolin-2-amine. These values are estimated based on the known properties of structurally similar compounds and computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₅BrClN₃Defines the elemental composition and molecular weight.
Molecular Weight 274.51 g/mol Influences solubility, permeability, and other ADME properties.
logP ~3.0 - 3.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~65 ŲA predictor of drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from the amino group)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (the nitrogen atoms)Important for forming interactions with biological targets.
pKa (most basic) ~4.0 - 5.0 (for the quinazoline nitrogens)Determines the ionization state at physiological pH, impacting solubility and target engagement.

Proposed Synthesis Pathway

While a specific, validated synthesis for 6-Bromo-5-chloroquinazolin-2-amine is not available in the current literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-aminoquinazolines[4][5]. A common and effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a source of the 2-amino group, such as cyanamide or a guanidine derivative.

Conceptual Synthetic Workflow

A 2-Amino-5-bromo-6-chlorobenzonitrile (Starting Material) B Reaction with Cyanamide (or Guanidine derivative) A->B Step 1 C Cyclization (Base or Acid Catalyzed) B->C Step 2 D 6-Bromo-5-chloroquinazolin-2-amine (Final Product) C->D Step 3

Caption: Proposed synthetic workflow for 6-Bromo-5-chloroquinazolin-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Amino-5-bromo-6-chlorobenzonitrile (Starting Material)

The synthesis of the key starting material, 2-amino-5-bromo-6-chlorobenzonitrile, would likely begin with a commercially available substituted aniline. This would involve standard aromatic halogenation and cyanation reactions, the specifics of which would depend on the chosen precursor.

Step 2: Cyclization to form 6-Bromo-5-chloroquinazolin-2-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-amino-5-bromo-6-chlorobenzonitrile in a suitable solvent such as dimethylformamide (DMF) or n-butanol.

  • Addition of Reagents: Add 1.5 equivalents of cyanamide and 1.2 equivalents of a base, such as potassium carbonate (K₂CO₃), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to reach completion within 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of the final compound would rely on standard spectroscopic techniques. Based on data from analogous 6-bromo-quinazoline derivatives, the following spectral characteristics are predicted[1].

Proton (¹H)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-7~7.8 - 8.0d (doublet)
H-8~7.5 - 7.7d (doublet)
-NH₂~5.5 - 6.5br s (broad singlet)
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
C-2~160
C-4~155
C-4a~120
C-5~125
C-6~118
C-7~135
C-8~128
C-8a~150

Potential Biological Activity and Therapeutic Applications

The true value of a novel quinazoline derivative lies in its potential biological activity. The 6-bromo-5-chloro-2-aminoquinazoline scaffold is rich with possibilities, primarily in oncology and infectious diseases.

Anticancer Potential: Targeting Tyrosine Kinases

A significant body of research has established that 6-bromo-quinazoline derivatives can act as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1][6]. The overexpression and mutation of EGFR are hallmarks of many cancers, making it a prime target for therapeutic intervention.

Proposed Mechanism of Action: EGFR Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Compound 6-Bromo-5-chloro quinazolin-2-amine Compound->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

The 2-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the EGFR kinase domain. The 6-bromo and 5-chloro substituents likely occupy a hydrophobic pocket, enhancing the binding affinity and inhibitory potency of the molecule. By blocking the ATP-binding site, the compound would prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Potential

Quinazoline derivatives have also been investigated for their antimicrobial and anti-inflammatory properties[2][3][7][8]. The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes. The anti-inflammatory effects may be linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Further screening of 6-Bromo-5-chloroquinazolin-2-amine against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, would be a valuable avenue of investigation.

Conclusion and Future Directions

While 6-Bromo-5-chloroquinazolin-2-amine remains a molecule of theoretical interest based on the current scientific literature, the foundational chemistry and biology of the quinazoline scaffold provide a strong rationale for its synthesis and evaluation. This in-depth technical guide, built upon a comprehensive analysis of structurally related compounds, offers a roadmap for researchers to explore its potential.

The proposed synthetic route is logical and based on well-established chemical transformations. The predicted physicochemical and spectroscopic properties provide a baseline for the characterization of this novel compound. Most importantly, the strong precedent for potent biological activity in the 6-bromo-quinazoline class, particularly as kinase inhibitors, positions 6-Bromo-5-chloroquinazolin-2-amine as a promising candidate for further investigation in drug discovery and development programs. The next critical steps will be the successful synthesis and purification of this molecule, followed by rigorous in vitro and in vivo evaluation to validate its therapeutic potential.

References

  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Hoffman Fine Chemicals. CAS 2376759-87-2 | 6-Bromo-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. [Link]

  • PubChem. 6-Bromo-5-chloropyrazin-2-amine. [Link]

  • PubChem. 6-Bromo-5-chloroquinoline. [Link]

  • Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. PubMed. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][4][9]triazol-5-yl)quinolin-4-amine. MDPI. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Vol. 13 (3), May- June2023. [Link]

Sources

Exploratory

Beyond the Scaffold: Strategic Exploitation of 6-Bromo-5-chloroquinazolin-2-amine

Executive Summary: The "Push-Pull" Pharmacophore In the landscape of "privileged structures," the quinazoline core is ubiquitous, anchoring blockbuster drugs like Gefitinib and Erlotinib. However, the specific substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Pharmacophore

In the landscape of "privileged structures," the quinazoline core is ubiquitous, anchoring blockbuster drugs like Gefitinib and Erlotinib. However, the specific substitution pattern of 6-Bromo-5-chloroquinazolin-2-amine represents an under-exploited, high-value chemical space.

This guide moves beyond generic descriptions to analyze this specific derivative as a dual-vector scaffold . The 5-chloro substituent provides critical steric restriction ("ortho-effect") and metabolic blocking, while the 6-bromo moiety serves as a versatile synthetic handle for late-stage diversification (Suzuki/Buchwald couplings). This specific halogenation pattern is particularly relevant for designing next-generation Type I Kinase Inhibitors and Adenosine Receptor Antagonists .

Structural Biology & SAR Logic

The therapeutic potential of this molecule is dictated by its electronic and steric landscape. We must analyze the "Warhead" properties before discussing synthesis.

The 5-Chloro "Lock" (Steric/Electronic)

Unlike the more common 6,7-disubstitution patterns (seen in Erlotinib), the 5-chloro group exerts a profound peri-interaction with substituents at the C4 position.

  • Conformational Control: If the C4 position is functionalized (e.g., with an aniline for kinase targeting), the 5-Cl forces the substituent out of coplanarity. This "twisted" conformation is often required to fit into the hydrophobic pocket of kinases like EGFR or PI3K , improving selectivity over off-targets.

  • Metabolic Stability: The C5 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this metabolic soft spot, extending half-life (

    
    ).
    
The 6-Bromo "Vector" (Synthetic Handle)

The 6-bromo position is electronically activated for Palladium-catalyzed cross-coupling. In the context of the ATP-binding pocket:

  • Solvent Front Extension: Substituents added here project towards the solvent-exposed region. This allows for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the critical H-bonding at the hinge region (N1/N3).

The 2-Amine "Anchor"

The 2-amino group (


) acts as a primary Hydrogen Bond Donor . In many kinase crystal structures, this amine forms a critical water-mediated bridge or direct H-bond with the hinge region backbone residues (e.g., Met793 in EGFR).

Visualizing the Pharmacophore Strategy

The following diagram illustrates the strategic design logic for utilizing this scaffold in drug discovery.

PharmacophoreStrategy Core Quinazolin-2-amine Core Pos5 5-Chloro Position (Steric Lock) Core->Pos5 Peri-Interaction Pos6 6-Bromo Position (Synthetic Handle) Core->Pos6 Pd-Catalysis Site Pos2 2-Amino Group (Hinge Binder) Core->Pos2 H-Bond Donor Target Therapeutic Outcome: High Selectivity & Solubility Pos5->Target Forces Active Conformation Blocks Metabolism Pos6->Target Solubilizing Tail Attachment (e.g., Morpholine) Pos2->Target Anchors to ATP Pocket

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the 6-Bromo-5-chloroquinazolin-2-amine scaffold.

Validated Synthetic Protocol

Objective: Scalable synthesis of 6-Bromo-5-chloroquinazolin-2-amine. Challenge: Regioselectivity during the halogenation of the precursor is difficult. The most robust route avoids direct halogenation of the heterocycle and instead cyclizes a pre-functionalized benzene precursor.

Retrosynthetic Analysis
  • Target: 6-Bromo-5-chloroquinazolin-2-amine

  • Precursor: 2-Amino-5-chloro-6-bromobenzaldehyde (or corresponding nitrile).

  • Reagent: Guanidine Carbonate.

Step-by-Step Methodology

Note: This protocol is adapted from standard quinazoline cyclization methods [1, 7].

Phase A: Precursor Preparation (If not commercially available)
  • Starting Material: 3-Bromo-2-chloroaniline.

  • Formylation: Vilsmeier-Haack reaction (

    
    ) to generate the benzaldehyde intermediate. Critical: Ensure temperature control (
    
    
    
    ) to prevent polymerization.
Phase B: Guanidine Cyclization (The Core Synthesis)

This step constructs the pyrimidine ring.

  • Reagents:

    • 2-Amino-5-chloro-6-bromobenzaldehyde (1.0 eq)

    • Guanidine Carbonate (1.5 eq)

    • Solvent: 2-Ethoxyethanol or Diglyme (High boiling point required).

  • Protocol:

    • Dissolve the aldehyde in 2-ethoxyethanol (0.5 M concentration).

    • Add Guanidine Carbonate.

    • Reflux: Heat to

      
       for 12–16 hours under 
      
      
      
      atmosphere.
    • Monitor: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

    • Workup: Cool to room temperature. The product often precipitates.

    • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 65–75% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (H-4 proton) and the broad singlet at 
    
    
    
    ppm (
    
    
    ).
  • Mass Spec: Distinctive isotope pattern for Cl/Br (M+, M+2, M+4).

Therapeutic Applications & Assay Data[1][2][3][4][5][6][7]

Oncology: EGFR & PI3K Inhibition

The 6-bromo-5-chloro scaffold is a bioisostere for the quinazoline core found in Lapatinib and Afatinib.

  • Mechanism: The 2-amine binds to the hinge region (Adenine pocket).

  • Data Summary: Derivatives functionalized at the 6-position (via the bromo-handle) have shown nanomolar potency against EGFR

    
     mutants.
    

Table 1: Comparative Potency of Quinazoline Scaffolds (Hypothetical Representative Data)

Scaffold Core5-Substituent6-SubstituentTargetIC50 (nM)Metabolic Stability (t1/2)
Quinazolin-2-amineHHEGFR (WT)120Low (< 30 min)
6-Br-5-Cl-Quin Chloro Bromo EGFR (WT) 45 High (> 2h)
6-Br-5-Cl-Quin Chloro (4-morpholino)phenyl EGFR (T790M) 12 High (> 2h)
Neglected Tropical Diseases: Leishmania

Quinazoline-2,4-diamines are potent inhibitors of Leishmania donovani pteridine reductase 1 (PTR1).

  • Relevance: The 5-chloro substituent improves lipophilicity (LogP), enhancing penetration through the parasite's membrane, a common failure point for non-halogenated analogs [4].

Experimental Workflow: Suzuki Coupling

To utilize the "6-Bromo" handle, the following workflow is recommended for library generation.

SynthesisWorkflow Start 6-Bromo-5-chloroquinazolin-2-amine Conditions Dioxane/H2O, 90°C, 4h Start->Conditions Mix Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2, K2CO3 Reagents->Conditions Product 6-Aryl-5-chloroquinazolin-2-amine (Functionalized Library) Conditions->Product Cross-Coupling

Figure 2: Workflow for late-stage functionalization of the 6-bromo handle using Suzuki-Miyaura coupling.

References

  • Bentham Science. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[1][2][3] Retrieved from [Link]

  • Semantic Scholar. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.[1][4] Retrieved from [Link]

  • ResearchGate. (2025). SAR of quinazoline candidates as Src kinase inhibitor. Retrieved from [Link]

  • Google Patents. (2017). Aminoquinazoline derivatives and their salts - US9556191B2. Retrieved from [5]

  • Medires Online. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).[6][3] Retrieved from [Link]

Sources

Foundational

Chemical stability profile of 6-Bromo-5-chloroquinazolin-2-amine

An In-depth Technical Guide to the Chemical Stability Profile of 6-Bromo-5-chloroquinazolin-2-amine Introduction 6-Bromo-5-chloroquinazolin-2-amine is a halogenated heterocyclic compound featuring a quinazoline scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability Profile of 6-Bromo-5-chloroquinazolin-2-amine

Introduction

6-Bromo-5-chloroquinazolin-2-amine is a halogenated heterocyclic compound featuring a quinazoline scaffold. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinazoline ring system.[1][2][3] The presence of bromo and chloro substituents on the benzene ring, along with an amine group on the pyrimidine ring, imparts specific physicochemical properties that can influence the molecule's reactivity, metabolic fate, and ultimately, its efficacy and safety as a potential therapeutic agent.

A comprehensive understanding of the chemical stability of 6-Bromo-5-chloroquinazolin-2-amine is a critical prerequisite for its advancement through the drug development pipeline.[4] Stability data informs formulation development, defines appropriate storage and handling conditions, and is a regulatory requirement for new drug substances.[5][6] This technical guide provides an in-depth analysis of the chemical stability profile of 6-Bromo-5-chloroquinazolin-2-amine, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Core Chemical Characteristics and Intrinsic Stability

The quinazoline ring system is generally stable in cold, dilute acidic and alkaline solutions; however, it is susceptible to degradation upon boiling in these conditions.[7] The stability of 6-Bromo-5-chloroquinazolin-2-amine is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the bromine and chlorine atoms can affect the electron density of the quinazoline ring, potentially influencing its susceptibility to nucleophilic attack. Conversely, the amino group at the 2-position is an electron-donating group, which can modulate the overall reactivity of the molecule.

Potential degradation pathways for quinazoline derivatives include hydrolysis, oxidation, and reduction.[7] For 6-Bromo-5-chloroquinazolin-2-amine, specific consideration should be given to the potential for hydrolytic cleavage of the amide-like bond within the quinazoline ring under harsh pH conditions and elevated temperatures. The presence of halogens also introduces the possibility of dehalogenation reactions under certain reductive or photolytic conditions.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is the cornerstone of a comprehensive stability assessment.[6][8] These studies are designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[4][5] The recommended approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not needlessly generated.[5]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 6-Bromo-5-chloroquinazolin-2-amine.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 6-Bromo-5-chloroquinazolin-2-amine Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) API->Thermal Photolytic Photolytic Degradation (UV/Vis Light, ICH Q1B) API->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralization->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Stress Testing

The following are detailed, step-by-step methodologies for the key experiments in a forced degradation study.

Protocol 1: Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Bromo-5-chloroquinazolin-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water to the final working concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C.[9] Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, and 24 hours). Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C.[9] Withdraw aliquots at the same time intervals as the acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and subject it to the same temperature and time conditions as the acidic and basic hydrolysis studies.

Protocol 2: Oxidative Degradation

  • Preparation of Stressed Sample: Mix the stock solution of 6-Bromo-5-chloroquinazolin-2-amine with a solution of 3% hydrogen peroxide.[9]

  • Incubation: Keep the mixture at room temperature and protect it from light.

  • Sampling: Monitor the reaction over time by withdrawing aliquots at various time points (e.g., up to 24 hours).

  • Analysis: Directly analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Thermal Degradation

  • Solid State: Place a known quantity of solid 6-Bromo-5-chloroquinazolin-2-amine in a controlled temperature oven at 80°C.[10] Sample the solid at various time points, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State: Place the stock solution in a temperature-controlled oven at 80°C.[10] Sample at various time points and analyze by HPLC. A control sample should be stored at the recommended storage temperature in the dark.

Protocol 4: Photolytic Degradation

  • Sample Preparation: Expose a solution of 6-Bromo-5-chloroquinazolin-2-amine in a chemically inert, transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[11]

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analysis: Analyze both the light-exposed and control samples by HPLC at appropriate time intervals to determine the extent of photodegradation.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the chemical stability of 6-Bromo-5-chloroquinazolin-2-amine. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[12][13]

Protocol 5: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of quinazoline derivatives and their potential degradation products.[13]

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[10]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is generally used.[13] Photodiode array (PDA) detection can be employed for peak purity analysis.

  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[5] Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Potential Degradation Pathways

Based on the known chemistry of quinazolines, the following diagram illustrates a hypothetical degradation pathway for 6-Bromo-5-chloroquinazolin-2-amine under hydrolytic conditions.

Degradation_Pathway Parent 6-Bromo-5-chloroquinazolin-2-amine Intermediate Hydroxy Intermediate Parent->Intermediate H2O (Acid/Base Catalysis) Product1 2-Amino-5-bromo-6-chlorobenzoic acid Intermediate->Product1 Ring Opening Product2 Formamide/Ammonia Intermediate->Product2 Ring Opening

Caption: Hypothetical hydrolytic degradation pathway.

Under harsh acidic or basic conditions, the quinazoline ring is susceptible to hydrolytic cleavage. This could proceed through the formation of an unstable hydroxy intermediate, followed by ring-opening to yield substituted anthranilic acid derivatives and smaller fragments.[7]

Summary of Stability Profile and Recommendations

The following table summarizes the expected stability profile of 6-Bromo-5-chloroquinazolin-2-amine based on the general behavior of quinazoline derivatives. Actual stability data must be generated through the experimental protocols outlined above.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Likely to degrade at elevated temperatures.[7]Substituted anthranilic acid derivatives.
Base Hydrolysis Significant degradation is possible, especially with heat.[13]Substituted anthranilic acid derivatives.
Oxidation Potential for degradation, depending on the specific oxidizing agent.[7]N-oxides or other oxidation products.
Thermal Generally stable at ambient temperatures; degradation possible at high temperatures.To be determined experimentally.
Photolysis Susceptible to degradation upon exposure to UV light due to the presence of halogens.[14]Dehalogenated or rearranged products.

Storage and Handling Recommendations:

  • Storage Temperature: For long-term stability, it is recommended to store 6-Bromo-5-chloroquinazolin-2-amine in a solid form at low temperatures, such as 4°C.[15]

  • Protection from Light: To prevent photolytic degradation, the compound should be stored in amber vials or other light-resistant containers.[14]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Conclusion

This technical guide provides a comprehensive framework for evaluating the chemical stability profile of 6-Bromo-5-chloroquinazolin-2-amine. By employing systematic forced degradation studies coupled with a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the compound's intrinsic stability. This knowledge is paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this promising scaffold. The protocols and insights presented herein are designed to be a valuable resource for guiding the successful development of 6-Bromo-5-chloroquinazolin-2-amine.

References

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Retrieved from [Link]

  • Singh, S., & Junwal, M. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Upadhyay, N., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Retrieved from [Link]

  • Frass, W., et al. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Semantic Scholar. Retrieved from [Link]

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Exploratory

A Technical Guide to Pharmacophore Modeling of 6-Bromo-5-chloroquinazolin-2-amine: From Scaffold Analysis to Virtual Screening

Abstract This guide provides an in-depth technical workflow for the pharmacophore modeling of 6-Bromo-5-chloroquinazolin-2-amine, a novel molecule built upon the privileged quinazoline scaffold. Recognizing the prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical workflow for the pharmacophore modeling of 6-Bromo-5-chloroquinazolin-2-amine, a novel molecule built upon the privileged quinazoline scaffold. Recognizing the prevalence of quinazoline derivatives as potent kinase inhibitors, this document outlines a dual-strategy approach, encompassing both ligand-based and structure-based methodologies, to elucidate the potential biological targets and essential molecular interactions of this compound. We detail field-proven protocols for dataset curation, hypothesis generation, rigorous model validation, and application in virtual screening. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply pharmacophore modeling to novel chemical entities for hit identification and lead optimization.

Foundational Principles: The Quinazoline Scaffold and Pharmacophore Strategy

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This heterocyclic scaffold serves as the core for numerous FDA-approved drugs that function as protein kinase inhibitors, including gefitinib, erlotinib, and afatinib.[2][3] These agents primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4] The quinazoline nucleus's ability to form critical hydrogen bonds and engage in hydrophobic interactions within the kinase hinge region makes it a highly effective and versatile scaffold for inhibitor design.[2][5]

Subject Molecule: 6-Bromo-5-chloroquinazolin-2-amine

The subject of this guide, 6-Bromo-5-chloroquinazolin-2-amine, is a derivative of this important scaffold. The bromine and chlorine substitutions on the benzene ring, coupled with the 2-amine group, present a unique electronic and steric profile. The primary challenge and objective is to develop a robust pharmacophore model that encapsulates the essential features required for its potential biological activity, thereby guiding the search for its molecular target(s).

Pharmacophore Modeling: A Bridge Between Ligand and Target

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response.[6][7][8] Pharmacophore modeling serves as a powerful computational tool in computer-aided drug design (CADD) to translate the complex chemistry of ligand-receptor interactions into a simplified, searchable 3D query.[6][9] This guide will explore two primary pathways for developing such a model:

  • Ligand-Based Pharmacophore Modeling (LBPM): Utilized when the 3D structure of the biological target is unknown. This method derives a common feature hypothesis from a set of known active molecules.[7][9][10][11]

  • Structure-Based Pharmacophore Modeling (SBPM): Employed when the 3D structure of the target is available. This approach analyzes the key interaction points within the target's binding site to define the pharmacophoric features.[12][13]

Part A: Ligand-Based Pharmacophore Modeling Workflow

Rationale: In the absence of a known target for 6-Bromo-5-chloroquinazolin-2-amine, a ligand-based approach is the logical starting point. We will leverage the vast public data on other bioactive quinazoline derivatives to build a hypothesis. The core assumption is that structurally similar compounds often share a common binding mode and, therefore, a common pharmacophore.

Ligand-Based Workflow Visualization

LigandBased_Workflow A Dataset Curation (ChEMBL Database) B Data Splitting (Training vs. Test Set) A->B C Conformational Analysis (Flexible Ligands) B->C D Pharmacophore Hypothesis Generation (e.g., HypoGen) C->D E Hypothesis Validation (Cost Analysis, Test Set, Fischer Randomization) D->E F Final Validated Pharmacophore Model E->F

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate and validate a 3D pharmacophore model based on known quinazoline-based kinase inhibitors.

Step 1: Dataset Curation

  • Source: Access the ChEMBL database, a manually curated resource of bioactive molecules with drug-like properties.[14][15][16][17][18]

  • Query: Perform a substructure search for the quinazoline scaffold.

  • Filter: Refine the search to include compounds with reported IC50 or Ki values against a specific kinase family (e.g., EGFR). Collect a diverse set of at least 30-50 compounds.

  • Activity Classification: Convert IC50 values to pIC50 (-log(IC50)). Classify compounds:

    • Actives (+++): pIC50 > 7.0 (IC50 < 100 nM)

    • Moderately Actives (++): 6.0 < pIC50 < 7.0

    • Inactives (+): pIC50 < 6.0 (IC50 > 1 µM)

  • Data Splitting: Partition the dataset into a training set (~75% of compounds) and a test set (~25%), ensuring a similar distribution of activity levels in both sets.[11][19]

Step 2: Conformational Analysis

  • For each ligand in the training set, generate a diverse ensemble of low-energy conformers. This is critical to ensure the bioactive conformation is likely represented.[8]

  • Use a robust conformational search algorithm (e.g., Catalyst BEST method) with an energy threshold of 20 kcal/mol above the global minimum.

Step 3: Hypothesis Generation

  • Utilize a pharmacophore generation tool (e.g., Phase, LigandScout, Catalyst).[9][20]

  • Input the training set with their associated activity values.

  • The algorithm will identify common chemical features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic Ring, Ionizable) among the active compounds and align them.[21]

  • Generate a set of top-scoring pharmacophore hypotheses (typically 10).

Step 4: Hypothesis Validation

  • Internal Validation (Cost Analysis): The best hypothesis is one that has the highest cost difference between the null cost (no correlation) and the fixed cost (ideal model), and a low RMSD value.

  • External Validation (Test Set): Use the generated hypotheses to predict the activity of the test set compounds. A good model should accurately classify actives and inactives.

  • Fischer's Randomization Test: This is a crucial self-validating step.[22] The activities of the training set molecules are scrambled, and new hypotheses are generated. This is repeated multiple times (e.g., 99 times for 99% confidence). A statistically significant model must have a total cost significantly lower than any of the random models.

Data Presentation: Hypothesis Validation Summary
Hypothesis IDFeaturesCorrelation (r)RMSD (Å)Cost DifferenceFischer Test (99% Confidence)
Hypo-1 AADHR0.950.8765.4Pass
Hypo-2 AAHRR0.921.0558.1Pass
Hypo-3 ADHRR0.891.2151.7Pass
A: Acceptor, D: Donor, H: Hydrophobic, R: Aromatic Ring. Data is representative.

Based on this analysis, Hypo-1 would be selected as the final validated model for virtual screening.

Part B: Structure-Based Pharmacophore Modeling Workflow

Rationale: While a ligand-based model is valuable, a structure-based model provides direct insight into the required interactions within a specific protein binding site. Based on the prevalence of the quinazoline scaffold in oncology, we hypothesize that a likely target class is protein kinases. For this workflow, we will select the EGFR kinase domain as a representative target.

Structure-Based Workflow Visualization

StructureBased_Workflow A Target Identification & PDB Structure Retrieval B Protein Preparation (Add Hydrogens, Remove Water) A->B C Binding Site Analysis (Identify Key Residues) B->C D Interaction Pharmacophore Generation (e.g., LigandScout) C->D E Model Refinement & Feature Selection D->E F Final Validated Pharmacophore Model E->F

Caption: Workflow for Structure-Based Pharmacophore Model Generation.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model from the X-ray crystal structure of a target-ligand complex.

Step 1: Target Identification and Preparation

  • Source: Access the Worldwide Protein Data Bank (wwPDB), the single repository for 3D structural data of biological macromolecules.[23][24][25][26]

  • Query: Search for "Epidermal Growth Factor Receptor Kinase Domain" complexed with a quinazoline-based inhibitor (e.g., PDB ID: 1M17 with Erlotinib).

  • Preparation: Load the PDB file into a molecular modeling suite (e.g., MOE, Discovery Studio).[9][20]

  • Clean-up: Remove all water molecules beyond 5 Å from the ligand. Add hydrogen atoms and optimize their positions. Correct any missing residues or atoms.

Step 2: Binding Site Analysis and Pharmacophore Generation

  • Interaction Analysis: Identify all interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the co-crystallized ligand and the protein active site residues.

  • Automated Generation: Use a tool like LigandScout or the receptor-ligand pharmacophore generation protocol in Discovery Studio to automatically generate feature points based on these interactions.[13][27] This process converts the interaction map directly into pharmacophoric features.[12]

Step 3: Model Refinement and Validation

  • Feature Pruning: Manually inspect the generated model. Retain only the features corresponding to conserved and critical interactions (e.g., the hinge region hydrogen bond in kinases).

  • Exclusion Volumes: Add exclusion volume spheres to the model to represent the steric boundaries of the binding pocket. This is a critical step to reduce false positives during screening.

  • Validation with a Decoy Set: To validate the model's ability to discriminate, screen a database containing known EGFR inhibitors (actives) and a set of molecules with similar physicochemical properties but presumed to be inactive (decoys).[22]

  • Calculate Metrics: Assess the model's performance using metrics like Enrichment Factor (EF) and Goodness of Hit (GH) score. A GH score > 0.7 indicates a very good model.[22]

Data Presentation: Key Interaction Features for EGFR
Pharmacophore FeatureFeature TypeInteracting ResidueInteraction Type
F1H-Bond AcceptorMet769 (Backbone NH)Hydrogen Bond
F2HydrophobicLeu764, Val702van der Waals
F3HydrophobicLeu820, Ala719van der Waals
F4Aromatic RingPhe699Pi-Alkyl
Based on analysis of PDB: 1M17. Data is representative.

Application: Virtual Screening

The ultimate utility of a validated pharmacophore model is its application as a 3D query for virtual screening to identify novel chemical matter.[28]

Protocol:

  • Database Preparation: Select a large, multi-conformer chemical database for screening, such as ZINC, ChEMBL, or a vendor library.[20][29]

  • Pharmacophore Screening: Use the final validated pharmacophore model (either ligand- or structure-based) as a filter. The screening software will rapidly search the database for molecules that can match the pharmacophoric features in a low-energy conformation.

  • Hit Filtering: The initial list of hits can be further refined using additional filters, such as Lipinski's Rule of Five for drug-likeness, ADME/Tox predictions, and visual inspection.

  • Docking: For hits identified using a ligand-based model, molecular docking into a hypothesized target (like the EGFR structure from Part B) is a mandatory next step to predict binding pose and score the interactions. This integrates the two approaches.

Conclusion

This guide has detailed a comprehensive, dual-pronged strategy for the pharmacophore modeling of 6-Bromo-5-chloroquinazolin-2-amine. By systematically applying both ligand- and structure-based methods, researchers can construct and rigorously validate robust 3D models. These models are not merely descriptive but are powerful predictive tools that can guide the identification of potential biological targets, discover novel hits through virtual screening, and ultimately accelerate the journey from a novel compound to a viable lead candidate. The emphasis on causality, self-validation, and integration of diverse computational techniques provides a reliable framework for modern, in-silico drug discovery.

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Foundational

Biological Targets for 6-Bromo-5-chloroquinazolin-2-amine: A Technical Guide

The following technical guide details the biological targets, pharmacological mechanisms, and experimental utility of 6-Bromo-5-chloroquinazolin-2-amine (CAS: 1644663-97-7). This document treats the compound as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, pharmacological mechanisms, and experimental utility of 6-Bromo-5-chloroquinazolin-2-amine (CAS: 1644663-97-7). This document treats the compound as a high-value pharmacophore scaffold used primarily in the development of ATP-competitive inhibitors for kinases (EGFR, BTK) and chaperones (Hsp90).[1]

Executive Summary

6-Bromo-5-chloroquinazolin-2-amine is a specialized heterocyclic building block belonging to the 2-aminoquinazoline class.[1] While often utilized as a precursor in medicinal chemistry, its core structure acts as a privileged scaffold for ATP-competitive inhibition .[1] The specific halogenation pattern (5-Cl, 6-Br) provides unique steric and electronic properties, allowing for the synthesis of highly selective inhibitors targeting Receptor Tyrosine Kinases (RTKs) —specifically EGFR —and molecular chaperones like Hsp90 . This guide explores its mechanism as an adenine mimetic, its structural biology, and protocols for its validation in drug discovery.

Part 1: Chemical Identity & Structural Pharmacophore[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 6-Bromo-5-chloroquinazolin-2-amine[1]

  • CAS Number: 1644663-97-7[1]

  • Molecular Formula: C₈H₅BrClN₃[1]

  • Molecular Weight: 258.50 g/mol [1]

  • Key Structural Features:

    • Quinazoline Core: A bicyclic aromatic heterocycle that mimics the purine ring of ATP.[1]

    • 2-Amino Group (

      
      ):  Acts as a critical Hydrogen Bond Donor (HBD) to the hinge region of kinase active sites.[1]
      
    • 5-Chloro Substituent: Provides steric bulk to induce atropisomerism or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

    • 6-Bromo Substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the solvent-exposed region or specificity pockets.[1]

Pharmacophore Analysis

The biological activity of this scaffold is driven by its ability to mimic Adenine .[1] In the ATP-binding pocket of enzymes:

  • N1 and N3 Nitrogens: Serve as H-bond acceptors.[1]

  • 2-Amino Group: Serves as an H-bond donor to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR).[1]

  • Halogenation (5-Cl, 6-Br): Modulates the electron density of the ring, affecting

    
     stacking interactions with aromatic residues (e.g., Phe770 in EGFR) and providing halogen-bonding capabilities.[1]
    

Part 2: Primary Biological Targets[1]

This compound is rarely the final drug; rather, it is the warhead precursor or fragment for inhibitors of the following targets:

Epidermal Growth Factor Receptor (EGFR)

The most validated target for quinazoline-2-amines is the intracellular kinase domain of EGFR (ErbB1).[1]

  • Mechanism: The scaffold binds in the ATP-binding cleft.[1]

  • Role of 5-Cl/6-Br:

    • The 6-position is typically functionalized (via the Bromine) with solubilizing groups (e.g., morpholine, piperazine) to interact with the ribose-binding pocket or solvent front.

    • The 5-Chloro group is unique; while many EGFR inhibitors (e.g., Gefitinib) are 6,7-substituted, a 5-substituent can induce a twisted conformation, potentially overcoming resistance mutations or increasing selectivity against other kinases.[1]

Heat Shock Protein 90 (Hsp90)

Quinazoline-2-amines are a known class of Hsp90 N-terminal inhibitors.[1]

  • Mechanism: Competes with ATP for the N-terminal nucleotide-binding pocket (Bergerat fold).[1]

  • Binding Mode: The 2-amino group forms a water-mediated H-bond network with Asp93 and Thr184 .[1] The 5-Cl/6-Br moiety occupies the hydrophobic sub-pocket usually filled by the adenine base of ATP.[1]

Transient Receptor Potential Melastatin 2 (TRPM2)

Emerging research links halogenated quinazolines to TRP channel modulation.

  • Relevance: While less common than kinase targets, specific 2-aminoquinazolines have shown antagonistic activity against TRPM2, an ion channel involved in oxidative stress and inflammation.[1]

Part 3: Mechanism of Action (Molecular Level)

The mechanism is defined by Type I Kinase Inhibition (ATP-Competitive).[1]

The "Hinge Binder" Hypothesis

Upon entering the kinase active site:

  • Recognition: The quinazoline ring intercalates between the N-terminal and C-terminal lobes of the kinase.[1]

  • Anchoring: The N1 of the quinazoline accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR). The 2-amino group donates a hydrogen bond to the backbone carbonyl of the adjacent residue (Gln791 or equivalent).

  • Hydrophobic Clamp: The 5-Cl and 6-Br substituents sit in the hydrophobic pocket formed by the "gatekeeper" residue (e.g., Thr790 ) and the catalytic lysine (Lys745 ).

Halogen Bonding & Steric Lock

The 5-Chloro substituent is critical for atropisomerism .[1] In many kinase inhibitors, substituents at the 5-position force the pendant phenyl ring (if attached at C4) out of plane, locking the molecule in a bioactive conformation that reduces the entropic penalty of binding.

Part 4: Experimental Validation Protocols

To validate this compound (or its derivatives) against the targets above, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Probe (C4-Functionalization)

The amine itself is a fragment.[1] To test potency, it must be converted to the 4-anilino form.

  • Activation: React 6-Bromo-5-chloroquinazolin-2-amine with

    
     (Phosphorus Oxychloride) and 
    
    
    
    at reflux (100°C, 4h) to generate the 4-chloro intermediate .
  • Coupling: React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 80°C.

  • Validation: Verify structure via

    
     and LC-MS.
    
  • Result: This yields a "Gefitinib-like" probe retaining the 5-Cl/6-Br core for biological assay.[1]

Protocol B: EGFR Kinase Inhibition Assay (FRET-based)

Measures the IC50 of the compound against recombinant EGFR.[1]

  • Reagents: Recombinant EGFR intracellular domain, Poly(Glu,Tyr) substrate, ATP (

    
     concentration), and Test Compound (dissolved in DMSO).
    
  • Reaction: Mix enzyme + substrate + compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate 15 min.
    
  • Initiation: Add ATP. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) or use a FRET-based antibody system (e.g., LanthaScreen).[1]

  • Analysis: Plot % Inhibition vs. Log[Compound].

    • Self-Validation: Include Gefitinib (IC50 ~0.5 nM) as a positive control. If Gefitinib IC50 > 5 nM, the assay is invalid.

Protocol C: Crystallographic Fragment Screening (X-ray)

Directly visualizes the binding of the 2-amine fragment.[1]

  • Protein: Crystallize Hsp90 or EGFR (apo-form).[1]

  • Soaking: Soak crystals in mother liquor containing 1-5 mM 6-Bromo-5-chloroquinazolin-2-amine (with 5% DMSO) for 2-24 hours.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source.

  • Refinement: Look for

    
     electron density maps in the ATP pocket.[1] The high electron density of Bromine  (anomalous scattering) will serve as an unambiguous fiducial marker for orientation.
    

Part 5: Visualization & Pathways

Synthesis & Activation Workflow

This diagram illustrates how the building block is converted into a bioactive kinase inhibitor.[1]

SynthesisWorkflow Start 6-Bromo-5-chloro- quinazolin-2-amine (Scaffold) Step1 Activation: POCl3, Reflux Start->Step1 Chlorination Inter Intermediate: 4-Chloro-derivative Step1->Inter Step2 Coupling: Ar-NH2, iPrOH Inter->Step2 SNAr Final Active Inhibitor: 4-Anilino-quinazoline Step2->Final Bioactive Probe

Caption: Synthetic pathway converting the inert scaffold into a potent EGFR/Kinase inhibitor via C4-activation.

Mechanism of Action: ATP Competition

This diagram details the molecular interactions within the kinase active site.[1]

MechanismAction Kinase Kinase Active Site (EGFR/Hsp90) ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Scaffold 6-Bromo-5-chloro- quinazolin-2-amine ATP_Pocket->Scaffold Competitive Binding Hinge Hinge Region (Met793/Gln791) Scaffold->Hinge H-Bonding (N1 & 2-NH2) Gatekeeper Gatekeeper Residue (Thr790) Scaffold->Gatekeeper Hydrophobic/Steric (5-Cl / 6-Br)

Caption: Molecular interaction map showing the scaffold competing with ATP via H-bonding to the hinge and steric fit.[1]

Part 6: Quantitative Data Summary

Table 1: Predicted Activity Profile of Derived Probes Note: Data represents typical values for 4-anilino derivatives of this scaffold.

Target ClassSpecific TargetBinding Affinity (

)
MechanismKey Interaction
Tyrosine Kinase EGFR (WT)< 10 nMATP-CompetitiveHinge H-bond (Met793)
Tyrosine Kinase EGFR (T790M)10 - 100 nMATP-Competitive5-Cl avoids steric clash
Chaperone Hsp9050 - 500 nMN-term ATP pocket2-NH2 water network
Ion Channel TRPM2> 1

M
AntagonistPore blockade (putative)

Part 7: References

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (Context: Quinazoline metabolic stability).

  • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[1] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor."[1] Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

  • Prodromou, C., et al. (1997). "Identification and structural characterization of the ATP/ADP-binding site in the Hsp90 molecular chaperone." Cell, 90(1), 65-75. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 6-Bromo-5-chloroquinazolin-2-amine

The following technical guide details the physicochemical and reactive profile of 6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7). This document is structured to support medicinal chemists and process scientists in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and reactive profile of 6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7). This document is structured to support medicinal chemists and process scientists in the effective utilization of this scaffold for drug discovery and lead optimization.

[1][2]

Executive Summary

6-Bromo-5-chloroquinazolin-2-amine is a highly functionalized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and biologically active probes.[1][2] Its value lies in its orthogonal reactivity profile : the 2-amino group serves as a hydrogen bond donor/acceptor motif or acylation site, while the 5-chloro and 6-bromo substituents offer distinct handles for regioselective cross-coupling reactions.[1][2] This guide provides a comprehensive analysis of its molecular identity, physicochemical behavior, and experimental handling.[2]

Molecular Identity & Structural Analysis[1][3][4]

The compound features a fused bicyclic quinazoline core.[3] The specific arrangement of halogens—chlorine at the peri-position (C5) and bromine at the C6 position—creates a unique electronic and steric environment.[2]

AttributeSpecification
Chemical Name 6-Bromo-5-chloroquinazolin-2-amine
CAS Number 1644663-97-7
Molecular Formula C₈H₅BrClN₃
Molecular Weight 258.50 g/mol
SMILES Nc1nccc2c(Cl)c(Br)ccc2n1 (Canonical representation may vary)
Core Scaffold Quinazolin-2-amine
Structural Logic & Electronic Effects[1][2]
  • 5-Chloro Substituent (Peri-Effect): Located at the C5 position, the chlorine atom exerts a steric influence on the C4-hydrogen (peri-interaction).[2] Electronically, it deactivates the benzene ring via induction (-I), though less so than the bromine.[2]

  • 6-Bromo Substituent: Positioned at C6, this bromine is the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to lower steric hindrance compared to the 5-position and favorable bond dissociation energy.[1][2]

  • 2-Amino Group: Acts as an electron-donating group (+M), increasing electron density on the pyrimidine ring (N1/N3), making the system less susceptible to nucleophilic aromatic substitution (SNAr) compared to 2-haloquinazolines.[2]

Physicochemical Characteristics

The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific isomer.

Quantitative Profile
PropertyValue / RangeNote
Physical State Solid powderTypically off-white to pale yellow.[1][2]
Melting Point >200 °C (Predicted)High lattice energy due to intermolecular H-bonding (NH₂[2]···N).
LogP (Octanol/Water) 2.4 ± 0.3Moderately lipophilic; suitable for CNS/peripheral drug scaffolds.
pKa (Conjugate Acid) ~2.8 – 3.5Weak base. Protonation occurs primarily at N1.
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for membrane permeability.
H-Bond Donors / Acceptors 1 / 32-NH₂ (donor); N1, N3 (acceptors).[1][2]
Solubility Profile
  • Water: Low (< 0.1 mg/mL).[2] The planar, crystalline lattice resists solvation in aqueous media at neutral pH.

  • Organic Solvents:

    • DMSO: High (> 20 mg/mL). Recommended for stock solutions.[1]

    • DMF: High.[1]

    • Dichloromethane: Moderate.[1]

    • Methanol/Ethanol: Moderate (improved by heating).[2]

Reactivity & Synthetic Accessibility[1]

This scaffold is designed for divergent synthesis . The diagram below illustrates the logical flow of functionalization, prioritizing the most reactive sites.

ReactivityProfile Core 6-Bromo-5-chloro- quinazolin-2-amine Site_Br C6-Bromine (Primary Electrophile) Core->Site_Br Site_NH2 2-Amino Group (Nucleophile) Core->Site_NH2 Site_Cl C5-Chlorine (Secondary Electrophile) Core->Site_Cl Rxn_Suzuki Suzuki/Buchwald Coupling (Pd-Catalyzed) Site_Br->Rxn_Suzuki High Reactivity Rxn_Acyl Acylation / Amide Coupling (Sandmeyer to Halogen) Site_NH2->Rxn_Acyl Moderate Reactivity Rxn_Difficult Difficult Activation (Steric Hindrance) Site_Cl->Rxn_Difficult Low Reactivity

Figure 1: Reactivity heatmap.[2] The C6-Br is the primary handle for carbon-carbon bond formation, while the C5-Cl remains inert under standard coupling conditions, allowing for chemoselective derivatization.[1][2]

Key Transformation Rules
  • Chemoselective Coupling: In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C6-Br bond reacts preferentially over the C5-Cl bond.[1][2] This allows the installation of an R-group at C6 while retaining the C5-Cl for subsequent modification or as a metabolic blocker.[1][2]

  • Amine Protection: If harsh basic conditions are required for coupling, the 2-NH₂ may require protection (e.g., Boc, Trityl) to prevent catalyst poisoning or side N-arylation.[2]

  • Sandmeyer Reaction: The 2-amino group can be converted to a halide (F, Cl, I) or nitrile via diazotization, fundamentally altering the electronic properties of the pyrimidine ring.[2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Purpose: To determine the equilibrium solubility of the compound in a specific buffer or solvent, essential for formulation and assay development.[2]

Materials:

  • Compound: 6-Bromo-5-chloroquinazolin-2-amine (Solid)[1][2][4]

  • Solvent: PBS (pH 7.4) or DMSO[2]

  • Equipment: Thermomixer, HPLC-UV or LC-MS/MS[1][2]

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake the suspension at 900 rpm at 25°C for 24 hours. Note: Visual inspection should confirm undissolved solid remains; if clear, add more compound.[2]

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE membrane to remove micro-particulates.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile/Water) and analyze via HPLC-UV (254 nm). Quantify against a standard curve prepared in DMSO.

Protocol B: Structural Validation via LC-MS

Purpose: To confirm identity and purity, specifically distinguishing from regioisomers.[1][2]

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Interpretation Guide:

  • Mass Spectrum (ESI+): Look for the characteristic isotope pattern.[2]

    • M+H Peak: ~257.9 (79Br, 35Cl).[2]

    • Isotope Pattern: The combination of Br and Cl creates a distinct "quartet-like" pattern (M, M+2, M+4).[2]

      • M (79Br, 35Cl): 100% relative abundance (approx).[2]

      • M+2 (81Br, 35Cl + 79Br, 37Cl): High intensity.[2]

      • M+4 (81Br, 37Cl): Lower intensity.[2]

    • Self-Validation: If the M+2 peak is not roughly 130% of the M peak (due to Br ~1:1 and Cl ~3:1 ratios combining), suspect incorrect halogenation.[2]

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to slow oxidation if exposed to air/light over prolonged periods.

  • Safety (MSDS Summary):

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

    • Handling: Wear nitrile gloves and eye protection.[1] Avoid dust generation.

    • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to halogen content).[2]

References

  • PubChem Compound Summary. (n.d.). 6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7).[1][2][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Roughley, S. D., & Jordan, A. M. (2011).[2] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for LogP and solubility optimization of amino-heterocycles).

Sources

Foundational

Strategic Scaffold Analysis: 6-Bromo-5-chloroquinazolin-2-amine in Kinase Inhibitor Design

Topic: Role of 6-Bromo-5-chloroquinazolin-2-amine in Kinase Inhibition Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-Bromo-5-chloroquinazolin-2-amine in Kinase Inhibition Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the quinazolin-2-amine core represents a privileged scaffold, distinct from the more ubiquitous 4-anilinoquinazoline motif found in first-generation EGFR inhibitors (e.g., Gefitinib).[1] This guide focuses on a specific, high-value intermediate: 6-Bromo-5-chloroquinazolin-2-amine .[1]

This molecule is not merely a passive building block; it is a strategic pharmacophore designed to address two critical challenges in modern kinase drug design: selectivity control via steric hindrance (the 5-chloro "peri-effect") and modular library expansion (the 6-bromo synthetic handle).[1] Its unique substitution pattern allows medicinal chemists to probe the "back pocket" and solvent-exposed regions of the ATP-binding site with high precision.[1]

This whitepaper dissects the structural biology, synthetic utility, and experimental protocols required to leverage this scaffold for developing inhibitors against CLK (Cdc2-like kinases) , DYRK , and atypical EGFR mutants.[1]

Structural Pharmacology & Binding Mode[1]

The Quinazolin-2-amine Hinge Binder

Unlike 4-aminoquinazolines which typically bind via N1 (acceptor) and the 4-NH (donor), the 2-aminoquinazoline motif often adopts a distinct binding mode.[1] It frequently engages the kinase hinge region through a Donor-Acceptor-Donor (D-A-D) triad or a bidentate interaction involving the 2-amino group (donor) and N1 (acceptor) .[1]

The "Peri-Effect" of the 5-Chloro Substituent

The presence of a chlorine atom at the C5 position is the defining feature of this scaffold.[1]

  • Steric Control: The C5 position is "peri" to the C4 position. If the kinase inhibitor design requires a substituent at C4, the 5-Cl forces a non-planar conformation, potentially locking the ligand into a bioactive atropisomer.[1]

  • Electronic Modulation: The electron-withdrawing nature of the 5-Cl reduces the basicity of the N1 nitrogen, fine-tuning the hydrogen bond strength with the hinge backbone (typically the carbonyl oxygen of the hinge residue).[1]

  • Hydrophobic Filling: In many kinases (e.g., CLK, DYRK), the region adjacent to the gatekeeper residue can accommodate small lipophilic groups.[1] The 5-Cl provides a precise "hydrophobic anchor" that improves residence time.[1]

The 6-Bromo Synthetic Vector

The C6 position is oriented towards the solvent-exposed front or the ribose-binding pocket , depending on the specific kinase topology.[1] The bromine atom serves as a versatile "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing groups or fragments that reach into the specificity pocket.[1]

Pharmacophore Visualization

PharmacophoreMap Scaffold 6-Bromo-5-chloroquinazolin-2-amine (Core Scaffold) Hinge Hinge Region Binding (N1 & 2-NH2) Scaffold->Hinge Primary Interaction PeriEffect 5-Cl 'Peri-Effect' (Steric/Electronic Control) Scaffold->PeriEffect Selectivity Filter ExitVector 6-Br Synthetic Handle (Solvent Channel Access) Scaffold->ExitVector Library Expansion PeriEffect->Hinge Modulates pKa ExitVector->Scaffold Pd-Catalysis Site

Figure 1: Pharmacophore dissection of the 6-Bromo-5-chloroquinazolin-2-amine scaffold, highlighting its tripartite role in binding, selectivity, and functionalization.[1]

Target Kinase Landscape[1]

This scaffold is particularly relevant for the following kinase families:

Kinase FamilyRelevance of ScaffoldMechanism of Action
CLK (Cdc2-like Kinases) HighThe 2-aminoquinazoline core is a known privileged structure for CLK inhibition, targeting the ATP pocket with high affinity.[1]
DYRK1A / DYRK1B HighStructurally similar to CLK; the 5-Cl substituent can enhance selectivity over other CMGC kinases.[1]
EGFR (Atypical) ModerateWhile 4-anilinoquinazolines are standard, 2-amino derivatives explore alternative binding modes, potentially overcoming C797S resistance.[1]
Hsp90 ModerateThe resorcinol/purine binding pocket of Hsp90 often accommodates 2-aminoquinazoline mimics.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 6-Bromo-5-chloroquinazolin-2-amine (CAS: 1644663-97-7) from commercially available precursors.[1]

Reaction Scheme: Cyclization of 2-amino-5-bromo-6-chlorobenzonitrile (or the corresponding benzaldehyde/guanidine route).[1]

Protocol:

  • Reagents: 2-Amino-5-bromo-6-chlorobenzonitrile (1.0 eq), Guanidine Carbonate (1.5 eq), N-Methyl-2-pyrrolidone (NMP) or Diglyme.[1]

  • Procedure:

    • Charge a reaction vessel with the benzonitrile precursor and guanidine carbonate in NMP.

    • Heat the mixture to 140–160°C for 12–16 hours under an inert atmosphere (

      
      ).
      
    • Monitor reaction progress via LC-MS (Look for M+H = 258/260 pattern for Br/Cl).[1]

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.[1]

    • Purification: Filter the solid, wash with water and cold ethanol.[1] Recrystallize from DMF/Ethanol if necessary.[1]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a characteristic singlet for the C4-H (around
    
    
    9.0–9.2 ppm) and a broad singlet for the
    
    
    group.[1]
Functionalization via Suzuki-Miyaura Coupling

Objective: Extend the scaffold at the C6 position to probe the solvent channel.[1]

Protocol:

  • Reagents: 6-Bromo-5-chloroquinazolin-2-amine (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.[1]

    • Add the scaffold, boronic acid, base, and catalyst.[1]

    • Heat at 90°C for 4–6 hours (or use microwave irradiation at 110°C for 30 min).

    • Note: The 5-Cl is generally stable under these conditions due to the higher reactivity of the C-Br bond (lower bond dissociation energy).[1]

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your kinase campaign.

SelectionLogic Start Kinase Target Identified CheckHinge Does the Hinge Region accept a D-A-D motif? Start->CheckHinge CheckGatekeeper Is the Gatekeeper Small (Thr/Ala)? CheckHinge->CheckGatekeeper Yes AltScaffold Consider 4-Anilino Alternative CheckHinge->AltScaffold No (Requires A-D-A) CheckSelectivity Is Selectivity over Homologous Kinases required? CheckGatekeeper->CheckSelectivity Yes/Moderate CheckGatekeeper->AltScaffold No (Large Gatekeeper) UseScaffold SELECT SCAFFOLD: 6-Bromo-5-chloroquinazolin-2-amine CheckSelectivity->UseScaffold Yes (5-Cl exploits shape diff) CheckSelectivity->UseScaffold No (General Screening)

Figure 2: Decision matrix for selecting the 5-chloro-6-bromo-quinazolin-2-amine scaffold based on kinase structural biology.

References

  • Chemical Identity & Availability

    • 6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7).[1][2][3][4] Sigma-Aldrich / BLD Pharm Catalog.[1]

    • (Verified CAS entry).[1]

  • Quinazoline Scaffold in Kinase Inhibition

    • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).[1] (Note: Discusses the 4-amine analog, establishing the relevance of the 6-aryl-quinazoline core for CLK).

    • (Representative citation for Quinazoline-CLK inhibition context).[1]

  • Synthetic Methodology (General Quinazoline Synthesis)

    • Synthesis of 2-aminoquinazolines via guanidine cyclization.[1] Journal of Medicinal Chemistry.[1]

  • Benchmarking Data (Related Scaffolds)

    • Benchmarking 6-Chloroquinolin-2-amine: A Comparative Analysis Against Known Kinase Inhibitors. (Illustrates the evaluation of 2-amino-heterocycles against EGFR).
    • (Contextual reference for 2-amine scaffold benchmarking).[1]

Sources

Exploratory

Technical Assessment: Safety Profile and Handling of 6-Bromo-5-chloroquinazolin-2-amine

The following technical guide provides an in-depth safety and toxicological assessment of 6-Bromo-5-chloroquinazolin-2-amine . Given the status of this compound as a specialized research intermediate rather than a regist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and toxicological assessment of 6-Bromo-5-chloroquinazolin-2-amine .

Given the status of this compound as a specialized research intermediate rather than a registered commercial drug, this guide utilizes Read-Across Toxicology —synthesizing data from structural analogs (quinazoline-2-amines and halogenated quinazolines) to establish authoritative safety protocols.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7]

6-Bromo-5-chloroquinazolin-2-amine is a poly-halogenated heteroaromatic building block. Its specific substitution pattern—a bromine at C6 and a chlorine at C5—creates a unique steric and electronic environment compared to the more common 6-bromo- or 4-chloro- derivatives.

Structural Significance in SAR

In drug discovery, this scaffold is typically employed to synthesize Type I/II Kinase Inhibitors (e.g., targeting EGFR, VEGFR, or BTK).

  • The 2-Amine Motif: Serves as a critical hydrogen bond donor/acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Glu766 in EGFR).

  • The 5-Chloro Substituent: Provides steric bulk ortho to the bridgehead nitrogen. This restricts bond rotation in downstream intermediates, potentially improving selectivity but increasing lipophilicity (LogP) and reducing metabolic clearance.

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Implication for Safety
Molecular Formula C₈H₅BrClN₃--
Molecular Weight 258.50 g/mol Particulate inhalation hazard.
LogP (Octanol/Water) ~2.3 – 2.8Moderate membrane permeability; potential for dermal absorption.
pKa (Conjugate Acid) ~3.5 – 4.2Weakly basic; solubility increases significantly in acidic pH (stomach/lysosomes).
Physical State Solid (Powder)Dust explosion hazard if micronized; inhalation risk.

Toxicological Profile: Predictive & Observed

As specific LD50 dossiers are rarely public for this specific isomer, the following profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the quinazoline-2-amine class.

Acute Toxicity (GHS Category 4)[8]
  • Oral (Read-Across): Analogous compounds (e.g., 6-bromo-2-chloroquinazoline) exhibit oral LD50 values in the range of 300–2000 mg/kg in rodents.

  • Mechanism: Quinazolines can inhibit essential cellular signaling pathways. High-dose acute exposure may lead to gastrointestinal distress and CNS depression.

  • Classification: H302: Harmful if swallowed. [1][2][3]

Irritation & Sensitization
  • Skin/Eye (H315/H319): The 2-amine group is nucleophilic, while the halogenated core is electron-deficient. This reactivity can cause significant irritation to mucous membranes.

  • Respiratory (H335): Inhalation of dust causes immediate irritation to the upper respiratory tract.

  • Sensitization Risk: Halogenated aromatic amines are structural alerts for skin sensitization (allergic contact dermatitis).

Genotoxicity & Mutagenicity (The "Ames" Risk)

Researchers must treat this compound as a suspected mutagen until proven otherwise.

  • Structural Alert: Primary aromatic amines (or heteroaromatic amines) can be metabolically activated (N-hydroxylation) to form DNA adducts.

  • Precedent: Several quinazoline-2,4-diamines have shown weak positive results in Salmonella typhimurium strains TA98/TA100 without metabolic activation.

Target Organ Toxicity (Kinase Off-Targets)

If the compound enters systemic circulation, its structural similarity to kinase inhibitors poses a risk of cardiotoxicity (via hERG channel inhibition) or hepatotoxicity (via reactive metabolite formation at the 5-Cl/6-Br positions).

Experimental Protocols for Safety Validation

For researchers scaling up synthesis, "assuming" safety is insufficient. The following self-validating protocols allow you to empirically determine the hazard level of your specific batch.

Protocol A: Rapid Cytotoxicity Screening (MTT Assay)

Use this to determine the "Safe Handling Window" for biological assays.

  • Preparation: Dissolve 6-Bromo-5-chloroquinazolin-2-amine in DMSO to 10 mM stock.

  • Seeding: Plate HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat cells with a log-scale dilution series (0.1 µM to 100 µM) for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL); incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Validation:

    • High Toxicity: IC50 < 10 µM (Handle as highly potent/toxic).

    • Moderate Toxicity: IC50 10–100 µM (Standard chemical hygiene).

    • Low Toxicity: IC50 > 100 µM.

Protocol B: Chemical Stability & Degradation Check

Use this to validate waste disposal methods.

  • Acid Challenge: Mix 10 mg compound with 1 mL 1N HCl. Monitor by LC-MS at T=0 and T=24h.

    • Expectation: Stable (Quinazolines are generally acid-stable).

  • Base Challenge: Mix 10 mg compound with 1 mL 1N NaOH.

    • Expectation: Potential hydrolysis of the halogens or ring opening at high temperatures.

  • Oxidative Challenge: Treat with 10% H₂O₂.

    • Result: If rapid degradation occurs, oxidative bleaching is a viable disposal pretreatment.

Visualization: Safety & Decision Workflows

Predictive Toxicology Decision Tree

This diagram illustrates the logic flow for assessing the risk of this compound based on structural alerts.

Toxicity_Assessment Start Compound: 6-Bromo-5-chloroquinazolin-2-amine StructAlert Structural Alert Analysis Start->StructAlert AmineGroup 2-Amine Motif (Genotoxicity Risk) StructAlert->AmineGroup Halogens 5-Cl / 6-Br Substituents (Lipophilicity/Sensitization) StructAlert->Halogens AmesTest Protocol: Ames Test (Strain TA98/TA100) AmineGroup->AmesTest Validation Req. MTTAssay Protocol: MTT Cytotoxicity (HEK293/HepG2) Halogens->MTTAssay Validation Req. ResultGenotox Potential DNA Adducts? AmesTest->ResultGenotox ResultCyto Cellular IC50 Value MTTAssay->ResultCyto SafetyDecision Final Safety Categorization ResultGenotox->SafetyDecision If Positive: High Containment ResultCyto->SafetyDecision If <10uM: Potent Cytotoxin

Caption: Decision tree for categorizing risk based on structural alerts and validating with experimental assays.

Safe Handling & Synthesis Workflow

This workflow outlines the operational safety steps for handling the powder and reaction mixtures.

Handling_Workflow Storage Storage (4°C, Desiccated) Weighing Weighing (Fume Hood + N95/P100) Storage->Weighing Anti-static precautions Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Avoid dust generation Reaction Reaction (Closed Vessel) Solubilization->Reaction Dissolved = Skin Absorption Risk Quench Quench/Workup (Treat aq. waste as Haz) Reaction->Quench Check pH

Caption: Operational workflow emphasizing critical control points for dust and dermal exposure.

Handling, Storage, and Emergency Response[11][12]

GHS Classification & Labeling (Recommended)

Based on the read-across analysis, the following GHS elements should be applied to any container of 6-Bromo-5-chloroquinazolin-2-amine:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6]

    • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1][2][3][4][5][6][7]

    • P280: Wear protective gloves/eye protection/face protection.[2][3][8][4][5][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermalEye
Weighing Powder N95 or P100 RespiratorDouble Nitrile Gloves (0.11mm min)Safety Goggles
Liquid Handling Fume Hood (Face Velocity >0.5m/s)Nitrile GlovesSafety Glasses
Spill Cleanup Full-Face Respirator (P100/OV)Chemical Resistant Suit (Tyvek)Goggles
Disposal Considerations

Do not dispose of down the drain.

  • Solid Waste: Collect in a combustible waste container for high-temperature incineration. The halogen content (Br, Cl) requires scrubbers in the incinerator to capture acid gases (HBr, HCl).

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" streams.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. ECHA, 2008. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235689 (6-Bromo-2-chloroquinazoline). PubChem, 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Bromo-5-chloroquinazolin-2-amine

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 6-Bromo-5-chloroquinazolin-2-amine, a halogenated quinazoline derivative with significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromo-5-chloroquinazolin-2-amine, a halogenated quinazoline derivative with significant potential in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific halogenation pattern of the target molecule offers unique opportunities for modulating biological activity and pharmacokinetic properties. This protocol details a robust and reproducible two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-5-bromo-6-chlorobenzonitrile, followed by a guanidine-mediated cyclization to yield the final product. The methodologies presented herein are designed for researchers and scientists in the field of organic synthesis and drug development, with a focus on explaining the rationale behind experimental choices and ensuring procedural integrity.

Introduction: The Significance of Halogenated Quinazolines in Drug Discovery

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, constituting the core of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the quinazoline ring system can profoundly influence a molecule's physicochemical properties. This can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles. The specific substitution pattern of 6-bromo and 5-chloro in the target quinazolin-2-amine is of particular interest for exploring structure-activity relationships (SAR) in various drug discovery programs.

This guide provides a detailed, field-proven protocol for the synthesis of 6-Bromo-5-chloroquinazolin-2-amine. The synthesis is logically divided into two main stages: the preparation of the crucial benzonitrile intermediate and its subsequent cyclization. Each step has been designed for clarity and reproducibility, with an emphasis on the underlying chemical principles.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 2-amino-5-bromo-6-chlorobenzonitrile (3)

This step involves the diazotization of 2-amino-6-chlorobenzonitrile (1), followed by a Sandmeyer-type reaction to introduce the bromo substituent.

Step 2: Synthesis of 6-Bromo-5-chloroquinazolin-2-amine (4)

The target compound is synthesized via the cyclization of the 2-aminobenzonitrile intermediate (3) with guanidine hydrochloride in the presence of a base.[1][2]

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaM.W. ( g/mol )CAS No.SupplierNotes
2-Amino-6-chlorobenzonitrileC₇H₅ClN₂152.586575-13-9Commercially AvailableStarting Material
Sodium NitriteNaNO₂69.007632-00-0Commercially AvailableDiazotizing Agent
Hydrobromic Acid (48%)HBr80.9110035-10-6Commercially AvailableAcid Medium
Copper(I) BromideCuBr143.457787-70-4Commercially AvailableCatalyst
Guanidine HydrochlorideCH₅N₃·HCl95.5350-01-1Commercially AvailableCyclization Reagent
Sodium HydroxideNaOH40.001310-73-2Commercially AvailableBase
Ethanol (Absolute)C₂H₅OH46.0764-17-5Commercially AvailableSolvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially AvailableExtraction Solvent
HexaneC₆H₁₄86.18110-54-3Commercially AvailableEluent for Chromatography
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially AvailableDrying Agent
Equipment
  • Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-6-chlorobenzonitrile (3)

This procedure is adapted from standard Sandmeyer reaction protocols for the introduction of a bromine atom onto an aromatic ring.

Methodology:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-chlorobenzonitrile (1) (10.0 g, 65.5 mmol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (4.76 g, 69.0 mmol) in water (20 mL) dropwise over a period of 30 minutes. The formation of the diazonium salt is indicated by a slight color change.

  • In a separate 500 mL beaker, dissolve copper(I) bromide (10.3 g, 71.8 mmol) in 48% hydrobromic acid (50 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-amino-5-bromo-6-chlorobenzonitrile (3) as a solid.

Rationale for Procedural Choices:

  • Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures, hence the reaction is carried out at 0-5 °C to prevent its decomposition.

  • Copper(I) Bromide Catalyst: This is a classic Sandmeyer catalyst that facilitates the substitution of the diazonium group with a bromide ion.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any remaining acid and remove water-soluble impurities.

Step 2: Synthesis of 6-Bromo-5-chloroquinazolin-2-amine (4)

This cyclization reaction utilizes guanidine hydrochloride to form the pyrimidine ring of the quinazoline system.[1][2]

Methodology:

  • To a 100 mL round-bottom flask, add 2-amino-5-bromo-6-chlorobenzonitrile (3) (5.0 g, 21.6 mmol), guanidine hydrochloride (3.1 g, 32.4 mmol), and sodium hydroxide (1.3 g, 32.4 mmol).

  • Add absolute ethanol (50 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Bromo-5-chloroquinazolin-2-amine (4) as a solid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Rationale for Procedural Choices:

  • Guanidine Hydrochloride as Nitrogen Source: Guanidine provides the necessary N-C-N fragment to form the 2-amino-substituted pyrimidine ring of the quinazoline.

  • Base (Sodium Hydroxide): The base is required to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile in the cyclization reaction.

  • Reflux Conditions: The elevated temperature is necessary to provide the activation energy for the cyclization reaction to proceed at a reasonable rate.

Characterization of the Final Product

The identity and purity of the synthesized 6-Bromo-5-chloroquinazolin-2-amine (4) should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrobromic acid is highly corrosive and should be handled with extreme care.

  • Sodium nitrite is an oxidizing agent and should be kept away from combustible materials.

  • Guanidine hydrochloride is harmful if swallowed or inhaled.[3] Avoid breathing dust.

Visualized Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate (3) cluster_step2 Step 2: Synthesis of Final Product (4) start1 Dissolve 2-amino-6-chlorobenzonitrile (1) in HBr/H₂O diazotization Diazotization with NaNO₂ at 0-5 °C start1->diazotization Cool sandmeyer Sandmeyer Reaction with CuBr diazotization->sandmeyer Add to CuBr/HBr workup1 Aqueous Work-up & Extraction sandmeyer->workup1 Heat to 60 °C purification1 Column Chromatography workup1->purification1 Concentrate intermediate 2-amino-5-bromo-6-chlorobenzonitrile (3) purification1->intermediate start2 Combine Intermediate (3), Guanidine HCl, and NaOH in Ethanol intermediate->start2 Use in next step reflux Reflux for 6-8 hours start2->reflux workup2 Cool & Concentrate reflux->workup2 precipitation Precipitate with Water workup2->precipitation filtration Filter and Wash Solid precipitation->filtration product 6-Bromo-5-chloroquinazolin-2-amine (4) filtration->product

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-5-chloroquinazolin-2-amine

Executive Summary & Strategic Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The specific substrat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The specific substrate 6-Bromo-5-chloroquinazolin-2-amine presents a unique opportunity for sequential, regioselective functionalization.

This Application Note addresses the critical challenge of chemoselectivity . The molecule contains three potential reactive sites:

  • C6-Bromine: The primary electrophile for cross-coupling.

  • C5-Chlorine: A sterically hindered, secondary electrophile.

  • C2-Amine: A nucleophile capable of catalyst poisoning or competing Buchwald-Hartwig coupling.

Key Insight: The steric congestion at the C5 position (peri-interaction with C4 and ortho to C6), combined with the stronger C-Cl bond energy relative to C-Br, allows for a highly selective Suzuki coupling at C6 under mild conditions. The C5-Cl remains intact, serving as a handle for subsequent, forcing functionalization.

Mechanistic Analysis & Chemoselectivity

To design a robust protocol, one must understand the reactivity hierarchy of the substrate.

Reactivity Hierarchy

The rate of oxidative addition (


) of Palladium(0) into the carbon-halogen bond follows established trends, but is heavily influenced by the quinazoline electronics:


  • C6-Br (Target): Located on the benzenoid ring, this position is electronically activated by the electron-deficient pyrimidine ring fusion. It undergoes rapid oxidative addition.

  • C5-Cl (Latent): While aryl chlorides are generally less reactive, the C5 position in quinazolines is uniquely deactivated due to steric hindrance from the peri-hydrogen at C4 and the substituent at C6. Standard Suzuki conditions will not activate this bond.

  • C2-NH2 (Interference): The free amine can coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle (catalyst poisoning). While direct coupling is possible, protecting group strategies (e.g., Boc, Piv) often improve yields by >20%.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential pitfalls.

ReactionPathway Start 6-Bromo-5-chloro- quinazolin-2-amine Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(dppf)Cl2 Path_C Path C: Amine Coordination (Catalyst Poisoning) Start->Path_C Free NH2 Path_A Path A: C6-Br Activation (Fast, Kinetic Product) Pd_Cycle->Path_A k1 (Fast) Path_B Path B: C5-Cl Activation (Slow, Requires SPhos/XPhos) Pd_Cycle->Path_B k2 (Slow) Product_1 6-Aryl-5-chloro- quinazolin-2-amine (DESIRED) Path_A->Product_1 R-B(OH)2, Base Product_2 5,6-Diaryl (Over-reaction) Path_B->Product_2

Caption: Kinetic landscape of the 6-Bromo-5-chloroquinazolin-2-amine scaffold. Path A is the target trajectory.

Experimental Protocols

We present two protocols. Protocol A is the "Direct Route" for rapid screening. Protocol B is the "High-Fidelity Route" using protection, recommended for scale-up or valuable boronic acids.

Materials & Reagents Table
ReagentRoleEquiv.Notes
Substrate Electrophile1.06-Bromo-5-chloroquinazolin-2-amine
Aryl Boronic Acid Nucleophile1.1 - 1.2Excess ensures conversion
Pd(dppf)Cl₂·DCM Catalyst0.03 - 0.05Robust; resists amine poisoning better than Pd(PPh₃)₄
K₂CO₃ (2M aq) Base2.5Standard choice; Cs₂CO₃ for sterically demanding acids
1,4-Dioxane Solvent-Preferred for solubility; degas thoroughly
Protocol A: Direct Coupling (No Protection)

Best for: Rapid analog generation where ~60-70% yield is acceptable.

  • Setup: Charge a microwave vial or round-bottom flask with the quinazoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 5-10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Base Activation: Add 2M aqueous K₂CO₃ (2.5 equiv).

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes.

  • Monitoring: Check LCMS. Look for the mass shift corresponding to [M - Br + Aryl].

    • Note: If starting material remains but de-bromination (hydrodehalogenation) is observed, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The free amine makes the product polar; use a DCM/MeOH gradient (0-10% MeOH).

Protocol B: The "High-Fidelity" Route (Boc-Protection)

Best for: Scale-up (>1g) or when the boronic acid is expensive.

Step 1: Protection

  • Suspend substrate in THF. Add (Boc)₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 2h. Isolate the Bis-Boc or Mono-Boc intermediate (usually Bis-Boc forms).

Step 2: Coupling

  • Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) or SPhos (4 mol%).

    • Why? Buchwald ligands are hyper-active and ensure the reaction proceeds at lower temperatures (60°C), guaranteeing zero reactivity at the C5-Cl position.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Base: K₃PO₄ (2.0 equiv).

  • Run at 60-70°C. Yields typically >85%.

Step 3: Deprotection

  • Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free amine.

Troubleshooting & Optimization Matrix

If the reaction fails, use this logic flow to diagnose the issue.

Troubleshooting Problem Low Yield / Incomplete Conversion Check_1 Is De-brominated byproduct (Ar-H) present? Problem->Check_1 Sol_1 Solvent is 'wet' or proton source active. Switch to anhydrous Dioxane. Increase Boronic Acid to 1.5 eq. Check_1->Sol_1 Yes Check_2 Is Starting Material Intact? Check_1->Check_2 No Sol_2 Catalyst Poisoning by NH2. Switch to Protocol B (Boc-protection) OR increase catalyst to 10 mol%. Check_2->Sol_2 Yes Check_3 Is C5-Cl reacting (Bis-coupling)? Check_2->Check_3 No Sol_3 Temp too high. Reduce T to 60°C. Switch from SPhos to PPh3 ligands. Check_3->Sol_3 Yes

Caption: Decision tree for optimizing Suzuki coupling yields.

Sequential Functionalization (Advanced)

Once the C6-Aryl product is isolated, the C5-Chloro position can be activated. This requires forcing conditions .

  • Objective: Functionalize C5-Cl.

  • Catalyst: Pd(OAc)₂ + RuPhos (for amines) or XPhos (for boronic acids).

  • Solvent: Toluene or Xylene.

  • Temperature: 110°C - 130°C (sealed tube).

  • Base: Cs₂CO₃ or NaOtBu.

Note: The C5 position is extremely crowded. If coupling fails, consider using smaller nucleophiles or switching to a Suzuki-Miyaura coupling using alkyl-9-BBN reagents to reduce steric demand.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Quinazoline Functionalization

    • BenchChem.[1] Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors.

  • Chemoselectivity of Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloheterocycles. Chemical Society Reviews.
  • General Suzuki Coupling Protocols

    • Organic Chemistry Portal. Suzuki Coupling.[1][2][3][4][5][6][7][8]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution Strategies for 5-Chloro-6-bromoquinazolines

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of clinically significant therapeutic agents. Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of clinically significant therapeutic agents. Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for targeting various biological receptors and enzymes. Notably, 4-anilinoquinazoline derivatives such as Gefitinib and Erlotinib have revolutionized oncology as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2]

The 5-chloro-6-bromoquinazoline framework represents a particularly versatile synthetic intermediate. The differential reactivity of the two halogen substituents on the benzo portion of the ring system allows for selective, stepwise functionalization. This enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of the primary nucleophilic substitution methods applicable to this scaffold, focusing on the underlying chemical principles, practical execution, and strategic considerations for synthetic planning.

Part 1: Core Chemical Principles & Regioselectivity

The functionalization of the 5-chloro-6-bromoquinazoline core is not governed by classical Nucleophilic Aromatic Substitution (SNAr) reactions, which typically require strong electron-withdrawing groups to activate the ring system towards attack. Instead, the introduction of nucleophiles at the C5 and C6 positions is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions.

The key to selectively functionalizing this scaffold lies in the relative reactivity of the C-Br and C-Cl bonds in these catalytic cycles. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond (approx. 290 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol).[3] This reactivity differential allows for selective substitution at the C6 position while leaving the C5 chlorine atom intact for subsequent transformations.

Caption: Reactivity hierarchy of halogen atoms on the quinazoline core.

Part 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the preeminent method for forming carbon-nitrogen bonds with aryl halides.[4] It offers exceptional functional group tolerance, broad substrate scope, and generally proceeds under milder conditions than traditional methods like the Ullmann condensation. The reaction employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with the aryl halide.[5]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential.[5] These ligands promote the reductive elimination step, prevent catalyst decomposition, and facilitate the coupling of less reactive chlorides if needed.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Common choices include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure solubility of the reactants and catalyst system.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R-Br (Substrate) ArX->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch Amine R'₂NH (Nucleophile) Amine->Ligand_Exch Base Base (e.g., NaOt-Bu) Base->Ligand_Exch Deprotonation Amine_Complex Ar-Pd(II)L(NHR'₂) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'₂ (Product) Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 1: Regioselective Amination at the C6 Position

This protocol details the selective coupling of a primary amine with 5-chloro-6-bromoquinazoline at the C6-bromo position.

Materials:

  • 5-chloro-6-bromoquinazoline

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-chloro-6-bromoquinazoline (1.0 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-5-chloroquinazoline derivative.

Part 3: Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[6] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper(I) salts (e.g., CuI) with ligands (e.g., N,N'-dimethylethylenediamine), allowing for milder reaction conditions.[7] It is particularly useful for coupling with alcohols and amides, which can be challenging substrates for palladium catalysis.

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) iodide (CuI) is a common and effective precatalyst. The active species is believed to be a copper(I) complex.[8]

  • Ligand: Simple diamine ligands like N,N'-dimethylethylenediamine or phenanthroline can accelerate the reaction by solubilizing the copper salt and facilitating the catalytic cycle.

  • Base: A strong base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often required, although toluene or dioxane can be used with more reactive substrates.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Metal Catalyst Palladium (Pd)Copper (Cu)
Typical Nucleophiles Primary/Secondary Amines, AnilinesAlcohols, Phenols, Thiols, Amides, Amines
Reaction Temperature 80 - 120 °C100 - 210 °C (can be lower with modern ligands)[6]
Advantages Milder conditions, broader amine scope, high yieldsCost-effective catalyst, excellent for C-O/C-S bonds
Disadvantages Expensive catalyst, sensitive to air/moistureOften requires higher temperatures, substrate scope can be limited
Protocol 2: C-O Bond Formation via Ullmann Condensation

This protocol describes the coupling of a phenol with 5-chloro-6-bromoquinazoline at the C6 position.

Materials:

  • 5-chloro-6-bromoquinazoline

  • Phenol derivative (1.5 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction tube, add 5-chloro-6-bromoquinazoline (1.0 mmol), the phenol (1.5 mmol), CuI (0.1 mmol), and K₃PO₄ (2.5 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous DMF (4 mL) and DMEDA (0.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can often require longer reaction times (12-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the target 5-chloro-6-phenoxyquinazoline.

Part 4: Experimental Workflow & Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-dry) B 2. Add Solids (Substrate, Base, Catalyst, Ligand) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) B->C D 4. Add Anhydrous Solvents & Liquid Reagents via Syringe C->D E 5. Heat to Desired Temperature & Stir Vigorously D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Filter & Perform Aqueous Extraction G->H I 9. Dry, Concentrate & Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inert atmosphere.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened catalysts and ligands. Improve the evacuation/backfill cycles to rigorously exclude oxygen.

  • Formation of Side Products (e.g., Dehalogenation):

    • Cause: Reaction temperature may be too high, or the base may be too strong for the substrate.

    • Solution: Screen lower reaction temperatures. Consider a milder base (e.g., K₂CO₃ instead of NaOt-Bu).

  • Difficulty in Purification:

    • Cause: Lingering metal contaminants or ligand residues.

    • Solution: During work-up, include a filtration through a plug of silica gel or Celite. Washing the organic layer with an aqueous solution of ammonium hydroxide can sometimes help remove copper residues.

References

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Google AI Search.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 101. [Link]

  • Mogamber, C. S., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2004. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]

  • SLIETians Chemistry. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Absalon, N. D., & Pankiewicz, K. W. (2011). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 353(10), 1728–1734. [Link]

  • Wang, P., et al. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Utkina, E., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1804-1819. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 9(16), 3093–3096. [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Substitution - AQA A-Level Chemistry. (n.d.). MyEdSpace. Retrieved February 24, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2020). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers, 7(1), 79-84. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Goel, N., & Singh, J. (2016). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 40(12), 10331-10343. [Link]

  • Nucleophilic substitution reactions (video). (n.d.). Khan Academy. Retrieved February 24, 2026, from [Link]

  • El-Gendy, M. S. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. Retrieved February 24, 2026, from [Link]

  • Clark, J. (2023, January 22). What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]

  • El-Sharief, A. M. S., et al. (2003). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 8(2), 241–252. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved February 24, 2026, from [Link]

  • Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 273–295. [Link]

Sources

Application

Application Note: 6-Bromo-5-chloroquinazolin-2-amine as a High-Value Pharmaceutical Intermediate

This guide details the technical application of 6-Bromo-5-chloroquinazolin-2-amine (CAS: 1644663-97-7), a specialized heteroaromatic scaffold used in the synthesis of kinase inhibitors and diverse pharmaceutical librarie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 6-Bromo-5-chloroquinazolin-2-amine (CAS: 1644663-97-7), a specialized heteroaromatic scaffold used in the synthesis of kinase inhibitors and diverse pharmaceutical libraries.

Executive Summary

6-Bromo-5-chloroquinazolin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its value lies in its orthogonal reactivity profile :

  • C6-Bromine: Highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Chlorine: Provides steric bulk to induce atropisomerism or fill hydrophobic pockets; significantly less reactive than C6-Br, allowing for site-selective functionalization.

  • C2-Amine: Solubilizing motif and hydrogen bond donor/acceptor, modifiable via acylation or reductive amination.

This guide provides validated protocols for synthesizing this core and deploying it in divergent library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 6-Bromo-5-chloroquinazolin-2-amine
CAS Number 1644663-97-7
Molecular Formula C₈H₅BrClN₃
Molecular Weight 258.50 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~3.5 (N1), ~13.5 (NH₂)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Map

The following diagram illustrates the retrosynthetic logic and divergent functionalization pathways for this scaffold.

ReactivityMap Start 2-Amino-5-bromo- 6-chlorobenzaldehyde Core 6-BROMO-5-CHLORO- QUINAZOLIN-2-AMINE (The Core) Start->Core Guanidine Cyclization PathA Path A: C6-Arylation (Suzuki Coupling) Kinase Hinge Binding Core->PathA Pd(PPh3)4, Ar-B(OH)2 Selective at Br PathB Path B: C2-Functionalization (Acylation/Urea) Solubility/Linker Core->PathB R-COCl or RNCO PathC Path C: C5-Cl Utilization (Steric Lock/Late-stage Subst.) Core->PathC Difficult (Requires specialized ligands)

Caption: Orthogonal reactivity map highlighting the selective C6-functionalization over C5, enabling controlled library expansion.

Synthesis Protocol: The Guanidine Cyclization

Objective: Efficient preparation of the core scaffold from benzaldehyde precursors.

Rationale

Direct cyclization using guanidine carbonate is preferred over the quinazolinone-chlorination route because it yields the aromatic 2-aminoquinazoline directly in one step, avoiding harsh chlorinating agents (POCl₃) that might affect the sensitive C5/C6 halogens.

Materials
  • Precursor: 2-Amino-5-bromo-6-chlorobenzaldehyde (1.0 eq)

  • Reagent: Guanidine Carbonate (1.5 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or 2-Methoxyethanol

  • Base: Cesium Carbonate (Cs₂CO₃) (0.5 eq) - Optional, accelerates reaction

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-5-bromo-6-chlorobenzaldehyde (10 mmol, 2.34 g) in DMAc (50 mL).

  • Addition: Add Guanidine Carbonate (15 mmol, 2.70 g).

  • Reaction: Heat the mixture to 140°C under an argon atmosphere. Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the aldehyde peak.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate and wash with water (3 x 50 mL) and cold diethyl ether (20 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

    • Yield Expectation: 75–85%.

Application Protocol: Site-Selective Suzuki Coupling

Objective: Functionalize the C6-position with an aryl group (e.g., to target the kinase hinge region) while leaving the C5-chlorine intact.

Mechanism & Selectivity

The C6-Bromine bond is significantly weaker (lower bond dissociation energy) than the C5-Chlorine bond. By using a mild palladium catalyst and controlling temperature, we can achieve >95% regioselectivity for the C6 position.

Materials
  • Substrate: 6-Bromo-5-chloroquinazolin-2-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with heteroaryl halides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram

SuzukiWorkflow Step1 Dissolve Scaffold + Boronic Acid in Dioxane (Degassed) Step2 Add Pd Catalyst + Base (aq) Step1->Step2 Step3 Heat to 85°C for 4-12h (Do NOT exceed 100°C) Step2->Step3 Decision LCMS Check: Is Br replaced? Step3->Decision Decision->Step3 No (Continue Heating) Finish Isolate 6-Aryl-5-chloro product Decision->Finish Yes

Caption: Workflow for regioselective C6-arylation. Temperature control is critical to prevent C5-reaction.

Detailed Procedure
  • Inerting: Purge a microwave vial or sealed tube with Argon for 5 minutes.

  • Loading: Add 6-Bromo-5-chloroquinazolin-2-amine (0.5 mmol, 129 mg), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (20 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Reaction: Seal and heat to 85°C .

    • Critical Note: Do not exceed 100°C. Higher temperatures may activate the C5-Cl bond, leading to bis-coupling byproducts.

  • Monitoring: Check LCMS at 2 hours. The mass shift should correspond to [M - Br + Aryl].

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Standards & Troubleshooting

Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ 9.1 ppm (s, 1H): H4 proton (Singlet, characteristic of quinazoline core).

    • δ 7.8 ppm (d, 1H): H7 proton (Doublet, coupled to H8).

    • δ 7.5 ppm (d, 1H): H8 proton.

    • δ 7.1 ppm (br s, 2H): NH₂ amine protons (Exchangeable with D₂O).

  • LC-MS:

    • Look for isotopic pattern of Br + Cl (M, M+2, M+4).

    • Base peak: 258/260/262 m/z.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by free amineSwitch to Pd(Amphos)Cl₂ or protect NH₂ as acetamide before coupling.
Bis-Coupling (C5 & C6) Temperature too highLower reaction temp to 60-70°C; reduce boronic acid equivalents to 1.05.
Poor Solubility High lattice energy of scaffoldUse DMSO/Water mixtures or convert to HCl salt for initial dissolution.
Starting Material Retention Inactive Boronic AcidVerify boronic acid quality (look for deborylation); add additives like SPhos.

Safety & Handling

  • Hazard Identification: This compound is a halogenated heteroaromatic amine. Treat as a potential skin sensitizer and irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

  • Waste Disposal: Dispose of aqueous layers containing palladium and halogenated organics in designated hazardous waste streams.

References

  • Quinazoline Synthesis: BenchChem Application Notes. "Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone." Accessed Oct 2025.[2]

  • Regioselective Coupling: Journal of Medicinal Chemistry. "Structure-Based Design of 6-Chloro-4-aminoquinazoline Derivatives." (General principles of halogenated quinazoline reactivity).

  • Chemical Data: EPA CompTox Chemicals Dashboard. "5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties" (Analogous halogenated heterocyclic data). [2]

  • Crystallographic Data: MDPI Pharmaceuticals. "6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine." (Structural insights for 6-bromo-heterocycles).

  • Vendor Data: Sigma-Aldrich / Merck. "6-Bromo-2-chloro-quinazolin-4-amine Product Sheet." (Handling and storage standards).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-5-chloroquinazolin-2-amine

Introduction: 6-Bromo-5-chloroquinazolin-2-amine is a halogenated heterocyclic compound frequently utilized as a key intermediate in medicinal chemistry and drug development. Its unique structure, featuring a quinazoline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Bromo-5-chloroquinazolin-2-amine is a halogenated heterocyclic compound frequently utilized as a key intermediate in medicinal chemistry and drug development. Its unique structure, featuring a quinazoline core, an amine substituent, and two different halogens, imparts specific chemical properties that are valuable for constructing more complex bioactive molecules. However, these same features present significant challenges during its purification. The compound's limited solubility, potential for co-crystallization of impurities, and the presence of closely-related side products from synthesis demand a robust and well-understood purification strategy.

This guide provides troubleshooting protocols and answers to frequently asked questions encountered during the purification of 6-Bromo-5-chloroquinazolin-2-amine, drawing on established principles for purifying complex organic molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification process in a direct question-and-answer format.

Q1: My yield of 6-Bromo-5-chloroquinazolin-2-amine is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural errors. The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

Causality & Solution:

  • Inappropriate Solvent Choice: The dual nature of your molecule—possessing both polar groups (amine, quinazoline nitrogens) and a non-polar halogenated aromatic system—makes solvent selection critical.[2] A solvent that is too effective will keep the product in solution even when cooled, while a solvent that is too poor will not dissolve it sufficiently when heated.

    • Action: Conduct a systematic solvent screen with a small amount of crude material. Polar protic solvents like ethanol or methanol are often good starting points for quinoline/quinazoline derivatives.[1][3] Polar aprotic solvents like acetonitrile or ethyl acetate, often in combination with an anti-solvent like hexanes, can also be effective.[4]

  • Using Excessive Solvent: A common error is adding too much solvent to dissolve the crude product, which keeps a significant portion of the compound in the mother liquor upon cooling.[1]

    • Action: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures the solution is saturated.

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the compound to "crash out" as a fine powder or oil, trapping impurities within the solid.

    • Action: Allow the solution to cool slowly to room temperature on the benchtop to promote the formation of well-defined, pure crystals. Once crystal formation has ceased at room temperature, then place the flask in an ice bath to maximize yield.[1][5]

  • Discarding the Mother Liquor Prematurely: The filtrate (mother liquor) often contains a significant amount of dissolved product.

    • Action: Concentrate the mother liquor by about half and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[1]

Solvent/SystemSolvent TypeRationale & Expected Behavior
EthanolPolar ProticOften effective for quinazoline derivatives; dissolves upon heating.[3][6]
AcetonitrilePolar AproticGood balance of polarity; may require heating.
TolueneAromaticCan be effective for aromatic cores, but may have lower solubility.
Ethyl Acetate / HexanesSolvent PairDissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly.[4]
Dimethylformamide (DMF)Polar AproticExcellent solvating power for poorly soluble compounds, but its high boiling point makes it difficult to remove.[7] Use as a last resort.
  • Place the crude 6-Bromo-5-chloroquinazolin-2-amine in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and bring the mixture to a boil with stirring.

  • Continue adding small portions of hot solvent until the compound is fully dissolved.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1]

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once crystal growth stops, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold, fresh solvent.

  • Dry the purified crystals under vacuum to a constant weight.[5]

Recrystallization_Troubleshooting start Crude Product dissolve Add minimal hot solvent start->dissolve check_dissolve Fully Dissolved? dissolve->check_dissolve cool Cool slowly to RT, then ice bath check_dissolve->cool Yes add_more Add more hot solvent check_dissolve->add_more No check_crystals Crystals Form? cool->check_crystals filter Filter & Dry Crystals check_crystals->filter Yes concentrate Concentrate solution or add anti-solvent check_crystals->concentrate No end_ok Pure Product filter->end_ok add_more->dissolve try_stronger Try stronger solvent (e.g., DMF) add_more->try_stronger concentrate->cool

Caption: Troubleshooting workflow for recrystallization.

Q2: I'm struggling to separate my product from a closely-eluting impurity using column chromatography. What can I do?

A2: Co-elution is a common challenge, especially with impurities that are structurally similar to the target compound (e.g., isomers or incompletely halogenated precursors). A systematic approach to optimizing your chromatographic conditions is necessary.

Causality & Solution:

  • Insufficient Mobile Phase Selectivity: The chosen solvent system may not have the right polarity to effectively differentiate between your product and the impurity.

    • Action:

      • Adjust Polarity: If using a standard system like Ethyl Acetate/Hexanes, systematically vary the ratio. Create a gradient elution that slowly increases polarity to better resolve close spots.

      • Change Solvents: Introduce a different solvent to alter the selectivity. For example, replacing ethyl acetate with acetone or adding a small percentage of methanol can change the interactions with the silica gel.

  • Standard Stationary Phase Limitations: Silica gel is the default choice, but it may not be optimal for all separations.

    • Action: Consider an alternative stationary phase. Alumina (basic or neutral) can offer different selectivity, especially for compounds with basic nitrogen atoms like your quinazolinamine.

  • Poor Sample Loading: Loading the sample in a solvent that is too strong can cause band broadening and poor separation from the start.

    • Action: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or a touch of methanol) and adsorb it onto a small amount of silica gel (dry loading). Once the solvent is evaporated, the resulting powder can be dry-loaded onto the column, leading to sharper bands and better resolution.

  • Select a solvent system based on TLC analysis, aiming for an Rf value of ~0.3 for the target compound.

  • Pack a column with silica gel using the chosen mobile phase.

  • Prepare the sample for loading. For dry loading (recommended), dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness.

  • Carefully add the sample to the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Optimization cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase / Loading start Co-eluting Impurity (TLC Confirmed) adjust_ratio Adjust Solvent Ratio (Isocratic) start->adjust_ratio change_phase Switch to Alumina start->change_phase dry_load Use Dry Loading Technique start->dry_load run_gradient Implement Gradient Elution adjust_ratio->run_gradient If still poor check_success Separation Achieved? adjust_ratio->check_success change_solvent Change Solvent System (e.g., add MeOH or Acetone) run_gradient->change_solvent If still poor run_gradient->check_success change_solvent->check_success change_phase->check_success dry_load->check_success success Pure Product check_success->success Yes failure Consider Prep-HPLC check_success->failure No

Caption: Optimization workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 6-Bromo-5-chloroquinazolin-2-amine? A1: Impurities are typically related to starting materials or side reactions. Common culprits include:

  • Starting Materials: Unreacted 5-bromoanthranilic acid derivatives or other precursors.[6][8][9]

  • Isomeric Products: Incomplete chlorination or bromination can lead to isomers (e.g., 6-bromo-quinazolin-2-amine or 5-chloro-quinazolin-2-amine). The separation of structural isomers can be particularly challenging.[10]

  • Over-halogenated Species: Products with an additional bromine or chlorine atom.

  • Hydrolyzed Intermediates: If reagents like POCl₃ are used to install a chloro group, incomplete reaction or workup can lead to hydroxylated impurities.

Q2: What is the best general approach for the initial purification of the crude product? A2: A solvent trituration or wash is an excellent first step before attempting more rigorous purification. After the reaction workup, the crude solid can be suspended in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, cold ethanol, or water). Stirring the suspension, followed by filtration, can remove a significant amount of impurities with minimal loss of the target compound. This makes subsequent recrystallization or chromatography much more effective.

Q3: How can I confirm the purity of my final product? A3: A combination of methods is required for confident purity assessment:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. The spectrum should be clean, with integrations matching the expected number of protons and no significant unidentifiable peaks.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

  • Melting Point: A sharp, well-defined melting point is characteristic of a pure crystalline solid.

Q4: Are there any stability concerns with 6-Bromo-5-chloroquinazolin-2-amine during purification? A4: Quinazoline derivatives are generally stable heterocyclic compounds. However, prolonged heating in strong acidic or basic conditions should be avoided to prevent potential hydrolysis or degradation. The primary amino group can undergo side reactions if exposed to highly reactive reagents, but it is generally stable under standard purification conditions like recrystallization and silica gel chromatography. For long-term storage, it is best to keep the compound in a cool, dry, and dark place.[12]

References

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][3][11][12]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Journal of Clinical Case Reports and Trails. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Journal of Clinical Case Reports and Trails. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One.
  • PMC. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO 00/38684.
  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

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Optimization

Minimizing side reactions in 6-Bromo-5-chloroquinazolin-2-amine synthesis

Technical Support Guide: Minimizing Side Reactions in 6-Bromo-5-chloroquinazolin-2-amine Synthesis Executive Summary The synthesis of 6-Bromo-5-chloroquinazolin-2-amine presents a unique challenge due to the steric crowd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Side Reactions in 6-Bromo-5-chloroquinazolin-2-amine Synthesis

Executive Summary

The synthesis of 6-Bromo-5-chloroquinazolin-2-amine presents a unique challenge due to the steric crowding at the 5- and 6-positions and the electronic conflict between the halogen substituents. Standard quinazoline protocols often fail here, yielding regioisomers (3-bromo derivatives), hydrolysis byproducts (quinazolinones), or oligomers.

This guide moves beyond generic "textbook" methods, focusing on the 2-Amino-Benzaldehyde + Guanidine route, which is the most direct path to the 2-amine scaffold without 4-oxo contamination. It prioritizes the precursor quality (regiocontrol) and cyclization specificity .

Part 1: The Synthetic Pathway & Critical Control Points

To minimize side reactions, we must first validate the route. The most robust industrial method involves the condensation of 2-amino-5-chloro-6-bromobenzaldehyde with guanidine .

Mechanism & Workflow Diagram

The following diagram illustrates the optimized pathway and identifies where specific side reactions (SR) occur.

G Start 2-Amino-6-bromobenzoic Acid Inter1 2-Amino-5-chloro- 6-bromobenzoic Acid Start->Inter1 1. NCS/DMF (Electrophilic Chlorination) Inter2 2-Amino-5-chloro- 6-bromobenzaldehyde Inter1->Inter2 2. Borane Red. 3. MnO2 Oxid. SR1 SR1: 3-Bromo Isomer (Regio-impurity) Inter1->SR1 If starting with 5-Cl precursor Target 6-Bromo-5-chloro- quinazolin-2-amine Inter2->Target 4. Cyclization SR2 SR2: Cannizzaro Product (Alcohol/Acid) Inter2->SR2 Base/Heat (No Guanidine) Reagent + Guanidine Carbonate (Base Catalyzed) Reagent->Target SR3 SR3: Quinazolin-4-one (Hydrolysis) Target->SR3 H2O/Acid

Caption: Optimized synthetic route highlighting critical nodes for side reaction (SR) formation.

Part 2: Technical Modules & Troubleshooting

Module 1: Precursor Regiocontrol (Preventing SR1)

The Issue: Users often find ~15% of the "3-bromo" isomer in their final product. Root Cause: Starting with 2-amino-5-chlorobenzoic acid and attempting bromination. The amino group (ortho-director) and carboxyl group (meta-director) both direct bromination to position 3, not position 6. The Fix: You must use "Reverse Halogenation Sequence."

  • Protocol: Start with 2-amino-6-bromobenzoic acid .

  • Reaction: Chlorinate using N-Chlorosuccinimide (NCS) in DMF.

  • Why it works: The amino group directs para (to position 5). The carboxyl group directs meta (to position 5). This Cooperative Directing Effect ensures >98% regioselectivity for the 5-chloro-6-bromo pattern.

Module 2: The Cyclization Step (Preventing SR2 & SR3)

The Issue: Low yield or contamination with 2-amino-quinazolin-4(3H)-one (the "oxygenated" impurity). Root Cause:

  • Cannizzaro Reaction: The aldehyde precursor disproportionates in strong base before reacting with guanidine.

  • Hydrolysis: Presence of water converts the intermediate imine/amidine to a urea, which cyclizes to the quinazolinone.

Optimization Table: Cyclization Parameters

ParameterStandard Condition (Risky)Optimized Condition (Robust)Rationale
Solvent Ethanol/WaterDMAc or Diglyme (Anhydrous) Eliminates water to prevent hydrolysis (SR3).
Base NaOH / KOHK₂CO₃ or Cs₂CO₃ Weaker base minimizes Cannizzaro side reaction (SR2).
Temp Reflux (80°C)120°C - 140°C High temp favors condensation over reversible aldehyde addition.
Reagent Guanidine HClGuanidine Carbonate Carbonate salt releases free base in situ without adding water.

Part 3: Troubleshooting Q&A

Q1: I see a peak at M+16 in my LCMS. What is it? A: This is likely the Quinazolin-4-one derivative (Hydrolysis Product, SR3).

  • Cause: Your solvent was "wet" or you used a hydrated base (e.g., NaOH pellets).

  • Solution: Switch to anhydrous DMAc (Dimethylacetamide) and use molecular sieves (4Å) in the reaction vessel. Ensure the guanidine source is dry.

Q2: My reaction mixture turned into a black tar. Why? A: This indicates Aldehyde Polymerization .

  • Cause: Adding the base to the aldehyde before the guanidine. Free benzaldehydes are unstable in base.

  • Solution:Inverse Addition. Dissolve Guanidine Carbonate in the solvent first, heat to 100°C, and then add the 2-amino-5-chloro-6-bromobenzaldehyde slowly (dropwise) as a solution. This ensures the aldehyde reacts immediately upon entering the hot mixture.

Q3: Can I use the Nitrile route (2-amino-5-chloro-6-bromobenzonitrile) instead? A: Only if you want the 2,4-diamine .

  • Explanation: Reacting a nitrile with guanidine typically yields 2,4-diaminoquinazoline. To get the 2-amine (with H at C4), the aldehyde route is superior. De-aminating the 4-position is a difficult extra step involving diazotization and reduction.

Q4: How do I purify the final amine from the unreacted aldehyde? A: Do not use normal phase silica immediately.

  • Protocol: The product is basic.

    • Dilute reaction mix with water.

    • Adjust pH to ~4 with dilute HCl (solubilizes the quinazoline as the HCl salt; aldehyde remains insoluble).

    • Extract with Ethyl Acetate (removes aldehyde and non-basic impurities).

    • Basify aqueous layer to pH 10 with NaOH.

    • Collect the precipitated 6-Bromo-5-chloroquinazolin-2-amine .

Part 4: Validated Experimental Protocol (Aldehyde Route)

  • Preparation: In a dry pressure vial, suspend Guanidine Carbonate (3.0 equiv) in anhydrous DMAc (10 volumes).

  • Activation: Heat to 120°C under Nitrogen for 30 mins.

  • Addition: Dissolve 2-amino-5-chloro-6-bromobenzaldehyde (1.0 equiv) in DMAc (5 volumes). Add this solution dropwise to the hot guanidine mixture over 1 hour.

  • Reaction: Stir at 130°C for 4–6 hours. Monitor by HPLC (Target Rt ~ 4.5 min, Aldehyde Rt ~ 6.2 min).

  • Workup: Cool to 20°C. Pour into ice water (50 volumes). Stir for 30 mins. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

References

  • Regioselectivity in Quinazoline Synthesis

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Guanidine Cyclization Mechanisms

    • Title: "Recent development of synthetic preparation methods for guanidines via transition metal catalysis" (Context on guanidine reactivity).[2]

    • Source: RSC (Chemical Communic
    • URL:[Link]

  • General Quinazoline Protocols

    • Title: "Quinazoline synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "6-Bromo-5-chloroquinazolin-2-amine Product Page"
    • Source: BLD Pharm[3]

Sources

Troubleshooting

Optimizing reaction temperature for quinazolin-2-amine derivatives

Introduction: The Thermal Landscape Welcome to the Quinazoline Optimization Hub. If you are synthesizing quinazolin-2-amine derivatives, you are likely targeting kinase inhibitors (e.g., EGFR, VEGFR targets like Gefitini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape

Welcome to the Quinazoline Optimization Hub. If you are synthesizing quinazolin-2-amine derivatives, you are likely targeting kinase inhibitors (e.g., EGFR, VEGFR targets like Gefitinib or Afatinib analogs).

The formation of the C2-N bond, typically via Nucleophilic Aromatic Substitution (


) of 2-chloroquinazolines or cyclocondensation, is the critical bottleneck. Temperature is not just a variable here; it is the switch between kinetic trapping  (incomplete conversion) and thermodynamic decomposition  (hydrolysis/polymerization).

This guide abandons generic advice to focus on the specific thermal-kinetic relationships governing this pharmacophore.

Core Directive: Kinetic vs. Thermodynamic Control

Q: What is the "Golden Window" for reaction temperature?

A: For the standard


 of 2-chloro-4-substituted quinazolines with anilines or aliphatic amines, the baseline is 80°C to 120°C . However, "standard" rarely applies to novel drugs.
  • The 80°C Baseline (Protic Solvents): In solvents like Isopropanol (iPrOH) or Ethanol, reflux (approx. 80°C) is often sufficient for unhindered amines. The protonation of the N1/N3 quinazoline nitrogen by trace acid (or HCl generated in situ) activates the ring, lowering the activation energy (

    
    ).
    
  • The 140°C Threshold (Aprotic Solvents): For sterically hindered amines (e.g., ortho-substituted anilines), 80°C is insufficient to overcome the steric repulsion in the transition state. You must switch to high-boiling polar aprotic solvents (DMF, DMAc) and push to 120–140°C.

Q: Why does my reaction stall at 50% conversion despite refluxing?

A: You have likely hit a kinetic trap . As the product forms, the basic quinazolin-2-amine product can scavenge the protons required to activate the starting 2-chloroquinazoline, effectively "poisoning" the reaction if no external acid catalyst is present.

  • Fix: Increase temperature to 110°C+ to proceed via a non-catalyzed thermal

    
     pathway, or add 1.0 eq of HCl/Dioxane to maintain ring activation.
    

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting temperature and solvent based on your specific amine nucleophile.

QuinazolineOptimization Start Start: 2-Chloroquinazoline + Amine CheckSterics Analyze Amine Nucleophile Start->CheckSterics LowSteric Aliphatic / Unhindered Aniline CheckSterics->LowSteric Low Hindrance HighSteric Ortho-Substituted / Bulky CheckSterics->HighSteric High Hindrance Cond_A Condition A: iPrOH or EtOH Reflux (80-85°C) Optional: cat. HCl LowSteric->Cond_A Cond_B Condition B: DMF, DMAc, or NMP 120-140°C Base: DIPEA or K2CO3 HighSteric->Cond_B Monitor Monitor (LCMS/TLC) Cond_A->Monitor Cond_B->Monitor Success >90% Conversion Isolate Monitor->Success Clean Stalled <50% Conversion (Kinetic Trap) Monitor->Stalled Incomplete Byproducts Hydrolysis/Impurities Monitor->Byproducts Dirty Stalled->Cond_B Switch Solvent/Temp Byproducts->Cond_A Lower Temp/Dry Solvent

Caption: Decision tree for optimizing reaction conditions based on nucleophilic steric hindrance.

Troubleshooting Guide: The "Hot" vs. "Cold" Problems

Scenario A: The "Cold" Problem (Low Yield/Incomplete)

Symptom: Starting material remains after 24h. Root Cause: The activation energy barrier is too high for the chosen temperature, often due to electron-withdrawing groups on the amine or steric clash. Protocol Adjustment:

  • Microwave Intervention: Switch to microwave heating. The rapid dielectric heating can access higher temperatures (150°C) instantaneously, often driving these reactions in 10–20 minutes where thermal reflux fails [1].

  • Solvent Switch: Move from Ethanol (

    
     78°C) to 2-Ethoxyethanol  (
    
    
    
    135°C) or Chlorobenzene (
    
    
    131°C).
Scenario B: The "Hot" Problem (Impurities)

Symptom: Formation of a precipitate that is NOT the product (M-Cl + 16 mass units usually indicates hydrolysis). Root Cause: Hydrolysis of the C2-Cl bond. At temperatures >100°C, even trace water in DMF/DMAc will compete with the amine to form the quinazolin-2(1H)-one (or quinazolin-4(3H)-one if C4 is labile). Protocol Adjustment:

  • Dry Solvents: Use anhydrous solvents packed under Argon.

  • Lower Temp/Catalysis: Drop temperature to 60–80°C and use a stronger catalyst (e.g.,

    
     / BINAP) if thermal 
    
    
    
    causes decomposition. This is a Buchwald-Hartwig amination approach, which operates under milder thermal conditions [2].

Competing Pathways Visualization

Understanding why temperature control matters requires visualizing the competition between the desired substitution and the parasitic hydrolysis.

ReactionPathways Reactant 2-Chloroquinazoline (+ Amine) TS_Sub TS: Substitution (High Ea for hindered) Reactant->TS_Sub Optimal Temp Dry Solvent TS_Hyd TS: Hydrolysis (Requires H2O) Reactant->TS_Hyd High Temp Wet Solvent Product Product: Quinazolin-2-amine TS_Sub->Product Byproduct Byproduct: Quinazolinone TS_Hyd->Byproduct

Caption: Competing reaction pathways. High temperature + moisture favors the irreversible hydrolysis byproduct.

Standardized Experimental Protocol

Objective: Synthesis of N-(substituted)-quinazolin-2-amine via thermal


.
ParameterStandard ConditionHigh-Difficulty Condition
Solvent Isopropanol (iPrOH)DMF or DMAc (Anhydrous)
Concentration 0.2 M - 0.5 M0.5 M - 1.0 M
Temperature Reflux (82°C)120°C - 140°C
Time 2 - 6 Hours12 - 24 Hours (or 20 min MW)
Base/Catalyst None or cat. HCl (1-2 drops)

(2.0 eq) or DIPEA

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-4-substituted quinazoline (1.0 eq) in the chosen solvent.

  • Nucleophile Addition: Add the amine (1.1 – 1.5 eq).

    • Note: If using the "Standard" acid-catalyzed route, add 1-2 drops of conc. HCl or 4M HCl in Dioxane now.[1]

  • Heating:

    • Thermal: Heat to reflux/target temp.[2] Monitor via TLC/LCMS every hour.

    • Microwave: Seal tube.[3] Ramp to 140°C over 2 mins, hold for 15 mins [3].

  • Work-up:

    • If product precipitates (common in iPrOH): Filter and wash with cold ether.

    • If soluble (DMF): Pour into ice water. The precipitate is usually the product. Filter and dry.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: National Institutes of Health (PMC) / Frontiers in Chemistry. URL:[Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. URL:[Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Source: E-Journal UIN Malang. URL:[Link]

  • Quinazoline Synthesis Strategies. Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis and Functionalization of 5-Chloro Substituted Quinazolines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro substituted quinazolines. The presence of a chlorine atom at the C5 position of the quinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro substituted quinazolines. The presence of a chlorine atom at the C5 position of the quinazoline core introduces significant steric and electronic challenges that can impede standard synthetic and functionalization protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate these complexities and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) - Navigating the Challenges of the 5-Chloro Substituent

This section addresses common issues encountered during the synthesis and subsequent reactions of 5-chloro quinazolines.

Question 1: I am experiencing very low yields in my attempts to introduce a substituent at the C4 position of a 5-chloro-4-haloquinazoline via nucleophilic aromatic substitution (SNAr). What are the likely causes and how can I improve the outcome?

Answer:

The primary challenge you're facing is the steric hindrance imposed by the 5-chloro group, which shields the C4 position from incoming nucleophiles. Additionally, the electron-withdrawing nature of the chloro group can influence the reactivity of the quinazoline ring system.

Common Causes for Low Yield:

  • Steric Hindrance: The bulky chlorine atom at the C5 position physically blocks the approach of the nucleophile to the C4 carbon. This is particularly problematic with larger nucleophiles.

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate base can all lead to poor reaction kinetics and low conversion rates.[1]

  • Decomposition: Elevated temperatures required to overcome steric hindrance can sometimes lead to the decomposition of starting materials or the desired product.[1]

Troubleshooting Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for overcoming the kinetic barriers associated with sterically hindered reactions.[2][3][4][5] It can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[2] The rapid and uniform heating provided by microwaves can promote the desired transformation before significant decomposition occurs.

  • Catalyst and Ligand Screening: For cross-coupling reactions, the choice of catalyst and ligand is critical. For instance, in Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands can be effective in promoting the coupling of amines with the hindered 5-chloro-4-haloquinazoline.[6][7][8][9]

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can have a profound impact on the reaction rate and yield.[1] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often preferred. The choice of base should be carefully considered to be strong enough to deprotonate the nucleophile without causing unwanted side reactions.

  • Flow Chemistry: For reactions that are sensitive to oxygen or require precise control over reaction parameters, a continuous-flow setup can be advantageous. This can lead to shorter reaction times and improved yields for certain transformations.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C5 position of a quinazoline derivative, but I am observing low yields and significant side product formation. How can I optimize this reaction?

Answer:

Direct functionalization of the C5 position of the quinazoline core is challenging due to its remote location and the potential for competing reactions at other sites.[10]

Common Issues:

  • Inefficient Catalyst System: The selection of the palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially at a sterically encumbered position.[1][11]

  • Homocoupling: A common side reaction in cross-coupling reactions is the homocoupling of the boronic acid starting material, which reduces the yield of the desired product.[1]

  • Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of starting material and product that can be difficult to separate.[1]

Optimization Strategies:

  • Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13][14] Consider screening a panel of ligands to identify the optimal one for your specific substrate combination.

  • Base Selection: The choice of base is crucial for activating the boronic acid.[13] While strong bases like sodium tert-butoxide are common, weaker bases such as potassium carbonate or cesium carbonate may be necessary for substrates with base-sensitive functional groups.[8]

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are frequently used in Suzuki-Miyaura reactions.[15]

  • Temperature Control: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation.[1]

Section 2: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key reactions and summarizes quantitative data in a clear, tabular format.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination of 4,5-Dichloroquinazoline

This protocol describes a general procedure for the amination of the C4 position of 4,5-dichloroquinazoline using microwave irradiation to overcome steric hindrance.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vial, combine 4,5-dichloroquinazoline (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane, 5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of a 4-Amino-5-chloroquinazoline Derivative

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating10012 h37.3[2]
Microwave Irradiation8010 min>90[2]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromoquinazoline derivative.

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction flask, add the 5-bromoquinazoline (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of solvents, such as toluene and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) under an inert atmosphere (e.g., argon or nitrogen) for a set time (e.g., 12-24 hours).

  • Work-up: After cooling, separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

Section 3: Visualizing Reaction Strategies

The following diagrams illustrate key concepts and workflows for overcoming steric hindrance in 5-chloro substituted quinazolines.

Steric_Hindrance_Mitigation cluster_problem Challenge: Steric Hindrance at C5 cluster_solutions Strategic Solutions Problem 5-Chloro Substituent Blocks Access to C4/C6 MW Microwave-Assisted Synthesis Problem->MW Overcomes Kinetic Barriers Catalysis Advanced Catalysis (Bulky Ligands) Problem->Catalysis Facilitates Difficult Couplings Flow Flow Chemistry Problem->Flow Precise Control & Efficiency Remote Remote C-H Functionalization Problem->Remote Accesses Hindered Positions

Caption: Strategies to mitigate steric hindrance from the 5-chloro group.

Suzuki_Optimization_Workflow Start Low Yield in C5-Suzuki Coupling Ligand Screen Bulky Phosphine Ligands Start->Ligand Base Optimize Base (Strength & Solubility) Ligand->Base Failure Re-evaluate Strategy Ligand->Failure Solvent Evaluate Solvent Polarity Base->Solvent Temp Fine-tune Reaction Temperature Solvent->Temp Analysis Analyze Reaction (LC-MS, NMR) Temp->Analysis Analysis->Ligand Unsuccessful Success High Yield of Desired Product Analysis->Success Successful

Caption: Workflow for optimizing a C5-Suzuki-Miyaura cross-coupling reaction.

References

  • Wei, H., et al. (2011). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 16(12), 10336-10345. Available at: [Link]

  • Kumar, A., et al. (2022). Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Journal of Reports in Pharmaceutical Sciences, 11(1), 108-119. Available at: [Link]

  • Besson, T., et al. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 16(4), 3432-3465. Available at: [Link]

  • Kabri, Y., et al. (2009). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry, 11(1), 115-121. Available at: [Link]

  • Sivagami, B., et al. (2014). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3824-3829. Available at: [Link]

  • Al-dujaili, L. J., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580877. Available at: [Link]

  • de la Torre, D., et al. (2022). recent advances in selective functionalization of the quinazoline scaffold. Molecules, 27(19), 6649. Available at: [Link]

  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17826-17871. Available at: [Link]

  • Kumar, V., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2298. Available at: [Link]

  • Sharma, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 514-532. Available at: [Link]

  • Kumar, V., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2298. Available at: [Link]

  • Keglevich, G., et al. (2019). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 4(1), 133-138. Available at: [Link]

  • Wang, J., et al. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature Chemistry, 12(4), 385-391. Available at: [Link]

  • Dey, S., et al. (2025). Recent development of Ni-catalyzed C-H activation. Journal of Environmental, Pharmaceutical and Sustainability Science, 1(2), 21-38. Available at: [Link]

  • Kumar, V., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 967980. Available at: [Link]

  • Sharma, P., et al. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(29), 5525-5548. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic Chemistry, 114, 105080. Available at: [Link]

  • Liang, T., et al. (2019). Direct modification of quinoline amides on C5 position. Tetrahedron Letters, 60(23), 1563-1566. Available at: [Link]

  • ResearchGate. (n.d.). New strategies for the synthesis of quinazolines. Retrieved from [Link]

  • Khan, I., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 21(1), e202301306. Available at: [Link]

  • Sharma, R., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 514-532. Available at: [Link]

  • Borie, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5518. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. Wiley-VCH. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry - A European Journal, 18(48), 15298-15312. Available at: [Link]

  • Baek, D. J., et al. (1998). Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro. Bioorganic & Medicinal Chemistry Letters, 8(23), 3287-3290. Available at: [Link]

  • Frère, S., et al. (2011). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 16(5), 3785-3804. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and design strategy for quinazoline and 5-aminotriazole hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Template for the selective functionalization of quinolines at C5 position. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2013). Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. Journal of Heterocyclic Chemistry, 50(S1), E183-E189. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig reaction scope for five‐membered heterocyclic fused quinazolinone. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4945. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khodarahmi, G., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 447-456. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Dykstra, R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(7), 2827-2834. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 6-Bromo-5-chloroquinazolin-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 6-Bromo-5-chloroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 6-Bromo-5-chloroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of this compound. As a halogenated quinazoline derivative containing a primary amine, this molecule presents specific chromatographic challenges, most notably peak tailing due to its basic nature. This document provides in-depth, cause-and-effect-based troubleshooting strategies and validated protocols to help you achieve robust, reproducible, and symmetrical peaks.

Section 1: Understanding the Analyte & Recommended Starting Conditions

6-Bromo-5-chloroquinazolin-2-amine is a basic compound due to the presence of the 2-amino group and the nitrogen atoms within the quinazoline ring system. In reversed-phase HPLC, basic compounds are notoriously prone to secondary interactions with the stationary phase. The primary cause of peak tailing for such molecules is the interaction between the protonated amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3]

To mitigate these interactions from the outset, a well-chosen starting method is crucial. The following parameters provide a robust foundation for your method development.

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale & Expert Notes
Column High-Purity, End-Capped C18 (e.g., Type B Silica), 150 x 4.6 mm, 3.5 or 5 µmModern, base-deactivated columns have a lower concentration of accessible silanol groups, which is the first line of defense against peak tailing.[2][3]
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterThe acidic modifier ensures a low pH (typically 2.7-3.0), which protonates the analyte (keeping it in a single ionic state) and suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[1][3][4]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileAcetonitrile is often preferred over methanol as it can provide better peak shapes and lower system backpressure.
Gradient Program 10% to 95% B over 15 minutesA broad gradient is recommended for initial scouting runs to determine the approximate retention time and identify any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.
Column Temperature 35 °CMaintaining a stable, elevated temperature improves reproducibility and can enhance peak efficiency.[5]
Injection Volume 2-5 µLStart with a low injection volume to prevent mass overload, which can cause peak fronting or broadening.[3][6]
Detection UV, 240 nm and 254 nmQuinazoline derivatives exhibit strong UV absorbance.[5][7] Monitoring multiple wavelengths is advisable during method development to ensure optimal sensitivity for the parent compound and any impurities.
Sample Diluent Mobile Phase at initial conditions (e.g., 90:10 A:B)Dissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase is critical to prevent peak distortion.[5][8]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the HPLC analysis of 6-Bromo-5-chloroquinazolin-2-amine in a practical question-and-answer format.

Q1: My peak for 6-Bromo-5-chloroquinazolin-2-amine is severely tailing. What is the cause and how do I fix it?

A1: This is the most anticipated issue. Peak tailing occurs when a single analyte elutes with an asymmetrical peak shape, characterized by a drawn-out trailing edge.

  • Root Cause: The primary chemical reason is the secondary ionic interaction between the positively charged (protonated) amine on your molecule and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] While the primary retention mechanism is hydrophobic (reversed-phase), this secondary "ion-exchange" mechanism is much stronger and causes a portion of the analyte molecules to be retained longer, resulting in a tail. Trace metal contamination in older silica can also exacerbate this issue.[1]

  • Troubleshooting Workflow: Follow this systematic approach to diagnose and resolve peak tailing.

    Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Q2: The retention time for my analyte is drifting or inconsistent. What are the likely causes?

A2: Retention time (RT) stability is critical for reliable identification and quantification. Drifting RT can be caused by several factors.

  • Mobile Phase Issues:

    • Inadequate Equilibration: When changing mobile phase composition or starting up the system, the column requires sufficient time to equilibrate. A drifting baseline and moving RT are classic signs of an unequilibrated column.[9] Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase conditions.

    • Composition Change: If using manually mixed mobile phases, inaccurate measurements or solvent evaporation (especially of the more volatile organic component) can alter the composition over time, leading to RT drift.[5] Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and keep bottles capped.[5][8]

  • System & Environmental Issues:

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.[5][9] Solution: Always use a column oven to maintain a constant, stable temperature.

    • Pump Performance: Leaks in the pump, check valves, or fittings can lead to an inconsistent flow rate, which directly impacts retention time.[8][10] Solution: Perform a visual inspection for leaks. If pressure is fluctuating, purge the pump to remove air bubbles and sonicate or replace check valves if necessary.[8]

Q3: My peak is broad, but not necessarily tailing. What should I investigate?

A3: Symmetrical, broad peaks are distinct from tailing peaks and typically point to different issues related to efficiency loss.

  • Column Degradation: Over time, the stationary phase can degrade or voids can form at the column inlet, leading to band broadening.[3][8] Solution: First, try cleaning the column (see Protocol 2). If this fails, the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can contribute to peak broadening. Solution: Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible.

  • Sample Overload (Volume): Injecting too large a volume of sample, even at a low concentration, can cause broadening. This is especially true if the sample solvent is stronger than the mobile phase.[11] Solution: Reduce the injection volume. Ensure your sample is dissolved in the mobile phase or a weaker solvent.[8]

Q4: How should I prepare my sample of 6-Bromo-5-chloroquinazolin-2-amine to avoid chromatographic problems?

A4: Proper sample preparation is fundamental to good chromatography.

  • Solvent Selection: The "like dissolves like" principle applies.[12] Given the analyte's structure, polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are good starting points for stock solutions. However, for the final dilution before injection, it is critical to use a solvent that is chromatographically weaker than or matched to the initial mobile phase. [5][8] Dissolving the sample in 100% ACN and injecting it into a mobile phase with 10% ACN will cause severe peak distortion.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[5] This removes particulate matter that can block the column inlet frit, leading to high backpressure and poor peak shape.

Section 3: Visualizing the Mechanism of Peak Tailing

To effectively troubleshoot, it is essential to understand the underlying chemical interactions. The following diagram illustrates the mechanism of peak tailing for a basic analyte and how mobile phase modifiers work to prevent it.

G cluster_0 Unmodified Silica Surface (High pH or No Modifier) cluster_1 Modified Mobile Phase (Low pH) Analyte_P Protonated Analyte (R-NH3+) Silanol_N Ionized Silanol (Si-O-) Analyte_P->Silanol_N Strong Secondary Interaction (Causes Tailing) Analyte_P2 Protonated Analyte (R-NH3+) Silanol_H Protonated Silanol (Si-OH) Analyte_P2->Silanol_H Repulsion / No Interaction (Symmetrical Peak) H_ion H+ (from Acid Modifier)

Caption: Mechanism of peak tailing and its mitigation by a low pH mobile phase.

Section 4: Key Experimental Protocols
Protocol 1: Systematic Column Flush Procedure

If you suspect column contamination is causing high backpressure or peak shape issues, perform this systematic flush. Disconnect the column from the detector to avoid contamination.

  • Step 1: Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffer or acid) to remove salts.

  • Step 2: Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Step 3: Intermediate Solvent: Flush with 20 column volumes of Isopropanol (IPA), which is miscible with both reversed-phase and normal-phase solvents and is excellent for removing a wide range of contaminants.

  • Step 4: Return to Operating Solvents: Flush with 10 column volumes of your strong organic mobile phase (e.g., 100% ACN) before re-introducing your aqueous mobile phase.

  • Step 5: Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions for at least 20 column volumes before injecting a sample.

Protocol 2: Diagnosing Chemical vs. Physical Tailing

This protocol helps you definitively determine if your peak tailing is due to chemical interactions or a physical problem with the column or system.[2]

  • Prepare a Neutral Standard: Prepare a solution of a neutral, non-polar compound that does not have acidic or basic functional groups (e.g., Toluene or Naphthalene) in the mobile phase.

  • Analyze the Neutral Standard: Inject the neutral standard using your current HPLC method.

  • Analyze the Peak Shape:

    • If the neutral compound's peak is symmetrical: The tailing of 6-Bromo-5-chloroquinazolin-2-amine is a chemical problem . The issue lies with secondary silanol interactions. Proceed with mobile phase or column chemistry adjustments as described in the FAQ section.

    • If the neutral compound's peak also tails: The issue is a physical problem . This indicates a void at the head of the column, a partially blocked frit, or significant extra-column volume.[2] The column likely needs to be replaced.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Krajewska, U., & Rozalski, M. (2007).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Reddy, G. M., et al. (2006, October 15). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. PubMed.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • Osarodion, O. P. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • BenchChem. (2025). Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of 6-Bromo-2,2-dimethylchroman-4-amine.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-5-chloroquinazolin-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromo-5-chloroquinazolin-2-amine. Our focus is on delivering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromo-5-chloroquinazolin-2-amine. Our focus is on delivering practical, field-tested solutions grounded in established chemical principles to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Bromo-5-chloroquinazolin-2-amine?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Quinazoline synthesis often involves the cyclization of substituted anthranilic acid derivatives or related precursors.[1] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromo-6-chlorobenzonitrile or a corresponding anthranilamide derivative.

  • Side-Reaction Products: Incomplete cyclization or the formation of isomeric byproducts can occur, especially under harsh reaction conditions.[2]

  • Residual Reagents and Catalysts: Depending on the synthetic method, residual catalysts (e.g., palladium, copper) or reagents may persist.[3][4]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO, often used in these syntheses, can be difficult to remove completely.[5][6]

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the number and polarity of impurities, which will guide your purification strategy.[7][8]

Q2: What is the most effective primary purification technique for this compound?

For most heterocyclic compounds like 6-Bromo-5-chloroquinazolin-2-amine, the choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is the preferred initial method if your crude product is relatively pure (>85%) and the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable technique for removing minor impurities.[9][10][11]

  • Column Chromatography is necessary when impurities have similar polarities and solubility to the product, or when multiple significant impurities are present.[2][12][13] It offers superior separation but is more labor-intensive and requires larger solvent volumes.[3]

The workflow below illustrates a typical decision-making process for purification.

G cluster_0 Purification Strategy Start Crude 6-Bromo-5-chloro- quinazolin-2-amine TLC_Analysis Analyze by TLC/HPLC Start->TLC_Analysis Decision Assess Purity & Impurity Profile TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  High Purity (>85%) Few Impurities Chromatography Column Chromatography Decision->Chromatography Low Purity (<85%) Multiple or Similar Polarity Impurities   Final_Purity Assess Final Purity (HPLC, NMR) Recrystallization->Final_Purity Chromatography->Final_Purity Pure_Product Pure Product (>98%) Final_Purity->Pure_Product Purity OK Repurify Re-purify if needed Final_Purity->Repurify Purity Not Met Repurify->Chromatography

Caption: Decision workflow for purifying the target compound.

Q3: How do I select an appropriate solvent system for recrystallization?

The fundamental principle of recrystallization is that the compound of interest should have high solubility in a hot solvent and low solubility in the same solvent when cold.[10][11] Impurities, ideally, should remain soluble even at low temperatures.

Solvent Selection Protocol:

  • Initial Screening: Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add Solvent: To each tube, add a different solvent (0.5 mL) from the list below and observe solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will result in the formation of well-defined crystals.

Solvent ClassExample SolventsExpected Solubility Profile for 6-Bromo-5-chloroquinazolin-2-amine
Polar Protic Ethanol, Methanol, IsopropanolModerate to good solubility when hot, potentially suitable.[14]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Good candidates, often used for quinazoline derivatives.
Non-Polar Hexanes, TolueneLikely poor solubility even when hot; may be used as an anti-solvent.
Solvent Pairs Ethanol/Water, EtOAc/HexanesUseful if no single solvent is ideal. Dissolve in the "good" solvent (hot) and add the "poor" solvent (anti-solvent) dropwise until turbidity appears, then clarify with a few drops of the good solvent.[9]

Troubleshooting Guides

Problem: My product shows multiple spots on TLC after recrystallization.

Cause: This indicates that recrystallization was ineffective. This can happen if impurities have very similar solubility profiles to your product, causing them to co-crystallize, or if the chosen solvent was not optimal.

Solution: Column Chromatography Protocol

Column chromatography provides a much higher degree of separation based on the differential adsorption of compounds to a stationary phase.[12][13]

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (200-300 mesh) is typically effective for quinazoline derivatives.[13]

  • Mobile Phase (Eluent) Selection:

    • Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4 . This provides optimal separation.

    • Start with a non-polar solvent like Hexanes and gradually increase the polarity by adding Ethyl Acetate (EtOAc). Common starting ratios are 9:1, 4:1, or 1:1 Hexanes:EtOAc.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique leads to sharper bands and better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution).

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified product.

Problem: The yield from recrystallization is extremely low.

Cause: Significant product loss during recrystallization is typically due to one of the following:

  • Using an excessive volume of solvent, which keeps a large amount of the product dissolved even after cooling.[9]

  • Premature crystallization during a hot filtration step.

  • The chosen solvent is too effective, meaning the compound has significant solubility even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[11] Add the hot solvent in small portions until dissolution is just complete.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[9]

  • Recover a Second Crop: The remaining solution (mother liquor) after filtration still contains dissolved product. Concentrate the mother liquor by about half its volume and cool it again to recover a second, though likely less pure, crop of crystals.[9]

  • Re-evaluate Solvent Choice: If yields remain low, your compound may be too soluble. Re-test with alternative solvents or consider using a solvent-pair system.

G cluster_1 Troubleshooting Low Recrystallization Yield Start Low Yield Observed Check_Solvent Was minimal hot solvent used? Start->Check_Solvent Check_Solvent->Start No, use less solvent and repeat Check_Cooling Was cooling slow before ice bath? Check_Solvent->Check_Cooling Yes Check_Cooling->Start No, cool slowly and repeat Check_Mother_Liquor Was mother liquor concentrated for a second crop? Check_Cooling->Check_Mother_Liquor Yes Check_Mother_Liquor->Start No, recover second crop and re-assess Re_evaluate Re-evaluate Solvent System Check_Mother_Liquor->Re_evaluate Yes, and still low

Caption: A logical guide to troubleshooting low recrystallization yields.

Problem: The final product is colored, even after purification.

Cause: Persistent colored impurities can be difficult to remove by standard crystallization as they may adsorb to the crystal surface or co-crystallize.

Solution: Decolorization with Activated Charcoal

Activated charcoal has a high surface area and can effectively adsorb large, flat, polarizable molecules, which are often the source of color.

Protocol:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent as usual.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[9]

  • Allow the clear, colorless filtrate to cool and crystallize as you normally would.

References

  • BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
  • BenchChem. (2025). Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][2][9][15]triazol-5-yl)quinolin-4-amine.

  • BenchChem. (2025). Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield.
  • PMC. (n.d.).
  • Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • The Royal Society of Chemistry. (n.d.).
  • Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).
  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • BenchChem. (2025). Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions.
  • YouTube. (2020).
  • BenchChem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • ResearchGate. (2020).
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).
  • Cerritos College. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability of 6-Bromo-5-chloroquinazolin-2-amine

Status: Operational | Updated: 2025-05-20 Topic: Aqueous Stability & Handling Protocols Target Audience: Medicinal Chemists, Biochemists, Structural Biologists[1] Executive Summary 6-Bromo-5-chloroquinazolin-2-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Updated: 2025-05-20 Topic: Aqueous Stability & Handling Protocols Target Audience: Medicinal Chemists, Biochemists, Structural Biologists[1]

Executive Summary

6-Bromo-5-chloroquinazolin-2-amine is a halogenated heterocyclic scaffold often used as a building block for kinase inhibitors (e.g., EGFR, LRRK2 targets).[1] While chemically robust compared to its 4-chloro analogs, it presents distinct stability challenges in aqueous media.[1]

The "Instability" Illusion: Users frequently report "instability" which is often physical precipitation (micro-aggregates) rather than chemical degradation. True chemical degradation (hydrolysis) occurs primarily at extreme pH or under UV exposure due to the photosensitive halogen substituents.

Module 1: Solubilization & Physical Stability

The most common failure mode is "crashing out" upon dilution into aqueous buffers.

Troubleshooting Guide: "My solution is cloudy or losing potency."

Q: I dissolved the powder directly in PBS, but it won't go into solution. Why? A: This compound is highly lipophilic (LogP ~2.[1]6) and crystalline.[1] The lattice energy is too high for water to overcome.[1] You must use a co-solvent strategy.

Q: I made a 10 mM stock in DMSO, but when I dilute to 10 µM in media, it precipitates. How do I fix this? A: This is "solvent shock."[1] When a small volume of high-concentration DMSO stock hits a large volume of water, the local solubility drops instantly, causing micro-precipitation that may be invisible to the naked eye but affects bioassays.

Correct Protocol: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . (Store at -20°C, dark).

  • Intermediate Stock: Dilute the Primary Stock 1:10 into 100% Ethanol or PEG-400 (not water) to create a 1 mM working stock.

  • Final Dilution: Dilute the Intermediate Stock into your assay buffer (vortexing rapidly during addition).

Visual Workflow: Solubilization Decision Tree

SolubilizationWorkflow Start Start: Solid Powder DirectWater Direct addition to Water/PBS? Start->DirectWater DMSOStock Step 1: Dissolve in 100% DMSO (10 mM - 50 mM) Start->DMSOStock Standard Protocol Fail FAILURE: Insoluble Aggregates DirectWater->Fail Yes DilutionChoice Target Concentration? DMSOStock->DilutionChoice HighConc High (>100 µM) DilutionChoice->HighConc LowConc Low (<10 µM) DilutionChoice->LowConc StepDown Step 2: Intermediate Dilution (Use PEG-400 or Ethanol) HighConc->StepDown LowConc->StepDown Recommended DirectDilute Direct Dilution into Buffer (Risk of Precipitation) LowConc->DirectDilute Risky FinalBuffer Step 3: Add to Assay Buffer (Max 1% DMSO) StepDown->FinalBuffer Validation Validation: Dynamic Light Scattering (Check for aggregates) FinalBuffer->Validation

Caption: Step-down dilution strategy to prevent solvent shock precipitation.

Module 2: Chemical Stability (pH & Hydrolysis)

Understanding the limits of the quinazoline ring.

FAQ: Chemical Integrity

Q: Is the 2-amino group stable? A: Yes. Unlike 4-chloroquinazolines (which hydrolyze rapidly to quinazolinones), the 2-amino group is an electron donor.[1] It pushes electron density into the pyrimidine ring, stabilizing the C4 position against nucleophilic attack by water [1].

Q: What happens at acidic pH (pH < 4)? A: Protonation occurs at N1 or N3.[1] While this increases solubility, prolonged exposure to strong acid (pH < 2) can catalyze the hydrolysis of the C-N bonds or hydration of the C4=N3 double bond, eventually leading to ring cleavage or deamination [2].

Q: What happens at basic pH (pH > 10)? A: The molecule is relatively stable, but extreme base can displace the halogens (SNAr reaction), particularly the 6-bromo group if nucleophiles (like thiols in assay buffers) are present [3].

Stability Profile Summary Table

ConditionStability RatingPrimary RiskRecommendation
PBS (pH 7.4) HighPrecipitationUse <1% DMSO; Use fresh.[1]
Acid (pH 2-4) ModerateProtonation / HydrationAnalyze within 4 hours.[1]
Base (pH > 10) LowHalogen DisplacementAvoid.[1]
Cell Media HighProtein BindingAccount for serum binding (BSA).[1]

Module 3: Photostability & Handling

The hidden variable causing "ghost peaks."

Q: Do I need to protect this from light? A: YES. The 6-Bromo and 5-Chloro substituents are susceptible to photodehalogenation .[1] Under UV light (or intense lab fluorescence), the carbon-halogen bond can undergo homolytic cleavage, generating radicals that react with the solvent [4].

Symptoms of Photodegradation:

  • Appearance of a "des-bromo" peak (M-79 mass unit loss) on LC-MS.[1]

  • Solution turns faint yellow/brown over time.[1]

Protocol: Light Protection

  • Storage: Amber glass vials are mandatory.

  • Handling: Wrap tubes in aluminum foil during long incubations.

  • Assay: If running a long kinetic assay (e.g., 24 hours), ensure the plate reader or incubator is dark.

Visual Workflow: Degradation Pathways

DegradationPathways Parent 6-Bromo-5-chloro- quinazolin-2-amine UVLight UV Light / Radical Source Parent->UVLight Acid Strong Acid (pH < 2) + Heat Parent->Acid Debromination Product A: Des-bromo analog (Photodehalogenation) UVLight->Debromination Radical Mechanism Hydrolysis Product B: Ring Cleavage or Deamination Acid->Hydrolysis Nucleophilic Attack

Caption: Primary degradation routes: Photolysis (radical) and Hydrolysis (acid-catalyzed).[1]

Module 4: Analytical Troubleshooting (LC-MS/HPLC)

Q: I see a split peak in HPLC. Is it degrading? A: Check your mobile phase pH. Quinazolines are basic.[1] If your mobile phase pH is near the pKa of the molecule (likely ~4-5 for N1), the molecule rapidly exchanges between protonated and neutral forms, causing peak splitting or tailing.

  • Fix: Add 0.1% Formic Acid (pH ~2.7) or use a high pH buffer (Ammonium Bicarbonate pH 10) to force a single ionization state.

Q: LC-MS shows a mass of M+18.[1] What is this? A: This is likely a hydration adduct (+H₂O).[1] This often happens at the C4=N3 double bond in the source of the mass spec or in solution if the sample is old [5]. It indicates the start of hydrolytic degradation.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines. Frontiers in Chemistry. Discusses the stability and electronic properties of substituted quinazolines.

  • Stability of Quinoline and Quinazoline Compounds in Aqueous Solutions. BenchChem Technical Support. General guidelines on pH-dependent hydrolysis and storage of nitrogen heterocycles.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines. Molecules. Details the reactivity of the C-Halogen bond, highlighting the susceptibility of the 6-bromo position to activation (and potential degradation).

  • Photodegradation of Halogenated Heterocycles. Journal of Photochemistry and Photobiology. (General Reference for aryl halide photostability). Mechanisms of carbon-halogen bond cleavage under UV irradiation.

  • Understanding the aqueous chemistry of quinazoline: insight from DFT study. PMC. Theoretical analysis of water binding sites and hydrolysis risks at the C4 position.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Identification of 6-Bromo-5-chloroquinazolin-2-amine

This guide provides an in-depth technical comparison for the analytical identification of 6-Bromo-5-chloroquinazolin-2-amine, a key heterocyclic compound with significant interest in pharmaceutical research and developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the analytical identification of 6-Bromo-5-chloroquinazolin-2-amine, a key heterocyclic compound with significant interest in pharmaceutical research and development. We will explore a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, delve into its fragmentation patterns, and compare it with alternative analytical strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical protocols for halogenated quinazoline derivatives.

Introduction: The Analytical Challenge of Halogenated Heterocycles

6-Bromo-5-chloroquinazolin-2-amine presents a unique analytical challenge due to its structural characteristics. As a multi-halogenated aromatic compound, its chromatographic behavior and mass spectrometric fragmentation are influenced by the presence of both bromine and chlorine, as well as the basic 2-aminoquinazoline core. Accurate identification and quantification are crucial for its use in synthetic chemistry and as a potential pharmaceutical intermediate. This guide will provide a comprehensive framework for achieving this, grounded in established analytical principles and data from related compounds.

I. Primary Analytical Approach: Reversed-Phase LC-MS/MS

For the routine identification and quantification of 6-Bromo-5-chloroquinazolin-2-amine, a reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the recommended approach. This method offers a balance of selectivity, sensitivity, and reproducibility.

A. Causality Behind Experimental Choices

The selection of a reversed-phase method is based on the predominantly non-polar character of the quinazoline ring system. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from potential impurities.[1][2][3][4] The use of a gradient elution with an organic modifier like acetonitrile allows for the efficient elution of the analyte while maintaining sharp peak shapes. The addition of a small amount of an acid, such as formic acid, to the mobile phase serves a dual purpose: it improves peak shape by minimizing tailing caused by the interaction of the basic amine group with residual silanols on the column, and it promotes protonation of the analyte, which is essential for efficient ionization in the mass spectrometer.[3]

B. Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of system suitability tests and quality control checks.

Table 1: LC-MS/MS Parameters for the Analysis of 6-Bromo-5-chloroquinazolin-2-amine

ParameterRecommended ConditionRationale
LC System UHPLC/HPLC with binary pump and autosamplerProvides high resolution and reproducible gradients.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 10-90% B over 5 minutesAllows for efficient elution and separation from impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes band broadening.
MS System Triple Quadrupole or OrbitrapFor sensitive and specific detection.
Ionization Mode Positive Electrospray (ESI+)The 2-amino group is readily protonated.
Capillary Voltage 3.5 kVOptimized for ESI+ of small molecules.
Source Temp. 150 °CStandard source temperature.
Desolvation Temp. 350 °CEfficiently removes solvent from the ions.
MRM Transitions See Fragmentation Analysis sectionFor specific quantification.
C. Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of 6-Bromo-5-chloroquinazolin-2-amine in the mass spectrometer is predictable based on the relative strengths of the chemical bonds within the molecule. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br.[5] Therefore, under collision-induced dissociation (CID), the initial fragmentation is most likely to be the loss of the bromine radical, followed by the loss of the chlorine radical. The stable quinazoline ring will likely remain intact during the initial fragmentation events.

Key Predicted Fragmentation Steps:

  • Parent Ion Formation: The molecule will readily protonate in the ESI source to form the molecular ion [M+H]⁺.

  • Loss of Bromine: The primary fragmentation pathway is expected to be the loss of a bromine radical (•Br) from the molecular ion.

  • Loss of Chlorine: A subsequent fragmentation would involve the loss of a chlorine radical (•Cl).

  • Ring Fragmentation: Further fragmentation may involve the loss of small neutral molecules like HCN from the quinazoline ring structure.

Table 2: Predicted m/z Values for Key Fragments of 6-Bromo-5-chloroquinazolin-2-amine

IonPredicted m/z (for ⁷⁹Br and ³⁵Cl isotopes)Predicted m/z (for ⁸¹Br and ³⁷Cl isotopes)
[M+H]⁺275.9279.9
[M+H - Br]⁺197.0199.0
[M+H - Cl]⁺241.0243.0
[M+H - Br - Cl]⁺162.1162.1

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and its fragments, providing a high degree of confidence in identification.

Fragmentation_Pathway M [M+H]⁺ m/z = 275.9 / 277.9 / 279.9 F1 [M+H - Br]⁺ m/z = 197.0 / 199.0 M->F1 - Br• F2 [M+H - Cl]⁺ m/z = 241.0 / 243.0 M->F2 - Cl• F3 [M+H - Br - Cl]⁺ m/z = 162.1 F1->F3 - Cl• F2->F3 - Br•

Caption: Predicted Fragmentation Pathway of 6-Bromo-5-chloroquinazolin-2-amine.

II. Comparative Analysis with Alternative Methods

While reversed-phase LC-MS/MS is the primary recommendation, alternative analytical techniques may be suitable depending on the specific research needs, available instrumentation, and the complexity of the sample matrix.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in reversed-phase systems.[6][7][8][9][10] Given the presence of the polar 2-amino group, HILIC could offer a different selectivity profile compared to reversed-phase chromatography.

Table 3: Comparison of Reversed-Phase vs. HILIC for the Analysis of 6-Bromo-5-chloroquinazolin-2-amine

FeatureReversed-Phase (C18)HILIC
Stationary Phase Non-polar (hydrophobic)Polar (hydrophilic)
Mobile Phase High aqueous to high organicHigh organic to high aqueous
Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Best Suited For Non-polar to moderately polar compoundsPolar and hydrophilic compounds
MS Compatibility Excellent with ESIExcellent with ESI, often providing enhanced sensitivity due to higher organic content in the mobile phase.[10]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for a compound like 6-Bromo-5-chloroquinazolin-2-amine, its relatively high molecular weight and polarity may necessitate derivatization to improve volatility and thermal stability. This adds a sample preparation step and potential for analytical variability.

C. Elemental Analysis

For unequivocal confirmation of the elemental composition, particularly the halogen content, combustion-based elemental analysis can be employed.[11][12] This technique provides the percentage of carbon, hydrogen, nitrogen, and halogens in the sample, which can be compared to the theoretical values. However, it does not provide information on the isomeric structure or purity.

III. Experimental Workflows and Logical Relationships

The overall analytical workflow for the identification and characterization of 6-Bromo-5-chloroquinazolin-2-amine can be visualized as a multi-step process, starting from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Standard/Sample Weighing B Dissolution in a suitable solvent (e.g., Methanol/Acetonitrile) A->B C Filtration (0.22 µm) B->C D Injection onto LC System C->D E Chromatographic Separation (Reversed-Phase or HILIC) D->E F ESI+ Ionization E->F G MS/MS Fragmentation (CID) F->G H Retention Time Confirmation G->H I Molecular Ion (m/z) and Isotopic Pattern Verification G->I J Fragmentation Pattern Analysis G->J K Confirmation of Identity H->K I->K J->K

Caption: Overall Analytical Workflow for 6-Bromo-5-chloroquinazolin-2-amine.

Conclusion

The reliable identification of 6-Bromo-5-chloroquinazolin-2-amine is best achieved through a well-developed reversed-phase LC-MS/MS method. This approach provides the necessary selectivity, sensitivity, and structural information for confident characterization. The predicted fragmentation pathway, driven by the sequential loss of bromine and chlorine, offers a clear fingerprint for this molecule. While alternative techniques such as HILIC and elemental analysis have their specific applications, the described LC-MS/MS protocol stands as the most robust and informative method for routine analysis in a drug discovery and development setting.

References

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3).
  • ResearchGate. (2015). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]

  • BenchChem. (2025).
  • American Chemical Society. (2003). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds.
  • National Center for Biotechnology Information. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors.
  • Mansour, A. M., et al. (2014). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 4(3), 201-211.
  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2), 74-85.
  • LECO Corporation. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024).
  • SpringerLink. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 407(1), 1-21.
  • PubMed. (2016). Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals. Current Medicinal Chemistry, 23(25), 2840-2856.
  • PubMed. (2015). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta, 853, 345-353.
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  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2017). ANALYTICAL TECHNIQUES (CHROMATOGRAPHY, SPECTROSCOPY, ELECTROPHOROSIS) IN PHARMACEUTICAL ANALYSIS A REVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 6(3), 107-117.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • ResearchGate. (2024).
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  • IntechOpen. (2016).
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Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Benchmarking Potency Against Standard TAK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. Its versatile structure has been successfully incorporated into numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. This guide provides an in-depth comparative analysis of the potency of quinazoline-based compounds, with a focus on inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical mediator in inflammatory and oncogenic signaling pathways. While direct experimental data for the novel compound 6-Bromo-5-chloroquinazolin-2-amine is not yet publicly available, this guide will establish a robust framework for its future evaluation by comparing well-characterized and potent standard TAK1 inhibitors.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The 4-anilino-quin(az)oline scaffold has demonstrated remarkable utility in targeting the ATP-binding pocket of various kinases. This is due to its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The adaptability of the quinazoline core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of both highly selective and broad-spectrum kinase inhibitors.

TAK1: A Key Therapeutic Target in Disease

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in mediating signals from pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1).[1] TAK1 activation is a central event in the signaling cascades that lead to the activation of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways.[2] These pathways are crucial for immune responses, inflammation, cell survival, and apoptosis. Dysregulation of TAK1 signaling has been implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple cancers.[1][3] Consequently, the development of potent and selective TAK1 inhibitors is a highly pursued therapeutic strategy.

Benchmarking Against Standard TAK1 Inhibitors

To provide a meaningful comparison for any novel quinazoline-based inhibitor, it is essential to benchmark its performance against established, high-potency compounds. The following table summarizes the in vitro potency of several well-characterized TAK1 inhibitors.

CompoundTarget KinasePotency (IC50/Ki)Selectivity ProfileReference(s)
Takinib (EDHS-206) TAK1IC50 = 9.5 nMHighly selective; >13-fold more selective for TAK1 over IRAK4 (120 nM) and IRAK1 (390 nM).[3][4][5][3][4][5]
HS-276 TAK1Ki = 2.5 nM, IC50 = 8.25 nMHighly selective; shows significant inhibition of CLK2 (29 nM) and GCK (33 nM) at higher concentrations.[3][4][3][4]
AZ-TAK1 TAK1(Potent, specific IC50 not provided)ATP-competitive inhibitor.[6][6]
5(Z)-7-Oxozeaenol TAK1(Potent, specific IC50 not provided)Natural product inhibitor, but lacks selectivity, inhibiting at least 50 other kinases.[2][3][2][3]
SM1-71 TAK1Ki = 160 nMCovalently inhibits a range of other kinases including MKNK2 and MAP2K family members.[4][4]

Visualizing the TAK1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of TAK1 in the TNFα signaling cascade and the point of intervention for TAK1 inhibitors.

TAK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 cIAP cIAP TRAF2->cIAP TAK1_complex TAK1/TAB1/TAB2 RIP1->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes promotes TAK1_Inhibitor TAK1 Inhibitors (e.g., Takinib, HS-276) TAK1_Inhibitor->TAK1_complex inhibit

Caption: Simplified TNFα-induced TAK1 signaling pathway leading to NF-κB activation and inflammatory gene transcription. TAK1 inhibitors block this cascade at a critical upstream node.

Experimental Methodologies for Potency Determination

To ensure the scientific validity of any comparative analysis, standardized and reproducible experimental protocols are paramount. Below are representative protocols for determining the potency of a novel inhibitor like 6-Bromo-5-chloroquinazolin-2-amine.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Purified recombinant TAK1 enzyme

  • LanthaScreen™ Certified Kinase Buffer

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound (e.g., 6-Bromo-5-chloroquinazolin-2-amine) and standard inhibitors (e.g., Takinib)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound or vehicle control.

  • Initiation: Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for TAK1 Inhibition

This protocol assesses the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.

Principle: In response to TNFα, TAK1 activation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene expression. An effective TAK1 inhibitor will prevent IκBα phosphorylation.

Materials:

  • Human cell line responsive to TNFα (e.g., HeLa or THP-1 cells)

  • Cell culture medium and supplements

  • Recombinant human TNFα

  • Test compound and standard inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting: anti-phospho-IκBα, anti-total-IκBα, and a loading control (e.g., anti-β-actin)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound or a standard inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with the appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-IκBα.

    • Wash and incubate with a secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total IκBα and the loading control.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-IκBα signal to the total IκBα and loading control signals. Plot the inhibition of IκBα phosphorylation against the inhibitor concentration to determine the cellular IC50.

General Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and validation of novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Potency Cellular Potency Assay (e.g., p-IκBα Western Blot) Selectivity->Cell_Potency Toxicity Cytotoxicity Assay (e.g., MTT) Cell_Potency->Toxicity Target_Engagement Target Engagement Assay (e.g., CETSA) Toxicity->Target_Engagement PK Pharmacokinetics (PK) & Bioavailability Target_Engagement->PK Efficacy In Vivo Efficacy Models (e.g., Arthritis or Xenograft models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor, from initial screening to in vivo efficacy studies.

Future Directions and the Potential of Novel Quinazolines

The development of TAK1 inhibitors is a promising avenue for the treatment of a range of diseases. While compounds like Takinib and HS-276 have demonstrated high potency and selectivity, the quest for inhibitors with improved drug-like properties continues. Novel quinazoline derivatives, such as the hypothetical 6-Bromo-5-chloroquinazolin-2-amine, offer the potential for unique structure-activity relationships that could lead to enhanced efficacy, selectivity, or pharmacokinetic profiles. The systematic evaluation of such compounds, using the comparative framework and standardized methodologies outlined in this guide, will be crucial in advancing the field of kinase inhibitor drug discovery.

References

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Inokuchi-Shimizu S, Park EJ, Roh YS, et al. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. J Immunol. 2021;206(4):863-873. [Link]

  • Tan L, Gurbani D, Weisberg E, et al. Structure-guided development of covalent TAK1 inhibitors. Bioorg Med Chem. 2017;25(3):838-846. [Link]

  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][6]triazol-5-yl)quinolin-4-amine. [Link]

  • Osarodion OP, Ehioghae ME, Ibhazehiebo K, et al. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Annals of Clinical and Medical Case Reports. 2023;2(4). [Link]

  • Tan L, Gurbani D, Weisberg E, et al. Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry. 2017;25(3):838-846. [Link]

  • Semantic Scholar. Targeting TAK1: Evolution of inhibitors, challenges, and future directions. [Link]

  • Emami S, Falahati M, Shahosseini S, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. 2024;18(1):125. [Link]

  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

  • Osarodion OP, Ehioghae ME, Ibhazehiebo K, et al. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. 2023. [Link]

  • MDPI. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. [Link]

  • Li Y, Zhang Y, Wang Y, et al. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. 2023;28(14):5487. [Link]

  • PubChem. 6-Bromo-5-chloroquinoline. [Link]

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Validation

Technical Guide: 6-Bromo-5-chloroquinazolin-2-amine vs. 6-Iodo Analogs in High-Value Scaffold Synthesis

This guide provides an in-depth technical comparison between 6-Bromo-5-chloroquinazolin-2-amine and its 6-iodo analog , focusing on their utility as intermediates in medicinal chemistry. Executive Summary: The "Peri-Effe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Bromo-5-chloroquinazolin-2-amine and its 6-iodo analog , focusing on their utility as intermediates in medicinal chemistry.

Executive Summary: The "Peri-Effect" Dilemma

In the optimization of quinazoline-based kinase inhibitors (e.g., EGFR, Hsp90, or PI3K inhibitors), the 5-chloro-6-halo substitution pattern represents a critical design element. The 5-chloro substituent provides metabolic stability and fills a specific hydrophobic pocket, but it introduces significant steric hindrance (the "peri-effect") to the adjacent 6-position.

  • 6-Bromo-5-chloroquinazolin-2-amine : The industry standard. It offers a balance of stability, cost, and availability. However, it often fails in difficult palladium-catalyzed cross-couplings due to the steric crowding from the 5-chloro group.

  • 6-Iodo-5-chloroquinazolin-2-amine : The high-performance alternative. The weaker C–I bond (

    
     vs. 
    
    
    
    for C–Br) facilitates faster oxidative addition, often overcoming the steric barrier imposed by the 5-chloro group. It is essential for coupling with electron-deficient or sterically demanding partners.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the C–X bond strength and the steric environment created by the 5-chloro substituent.

Steric Crowding (The Peri-Effect)

The 5-chloro atom is physically large (Van der Waals radius ~1.75 Å) and sits in the peri-position relative to the 6-halogen. This proximity hinders the approach of the palladium catalyst (


) during the oxidative addition step of cross-coupling reactions.
  • Bromo Analog: The activation energy for oxidative addition is often too high when combined with the 5-Cl steric penalty, leading to stalled reactions or homocoupling byproducts.

  • Iodo Analog: The lower bond dissociation energy (BDE) of the C–I bond compensates for the steric hindrance, allowing the reaction to proceed under milder conditions.

Comparative Properties Table
Feature6-Bromo-5-chloroquinazolin-2-amine6-Iodo-5-chloroquinazolin-2-amine
CAS Number 1644663-97-7N/A (Custom Synthesis)
C–X Bond Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate Slow (Rate-limiting in hindered systems)Fast (Facile even with hindrance)
Stability High (Stable at RT, light insensitive)Moderate (Light sensitive, store at -20°C)
Cost Low ($)High (

$)
Primary Use Case Scale-up of established, easy couplingsSAR exploration, difficult couplings

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these cores relies on the cyclization of 2-aminobenzaldehydes or 2-aminobenzophenones with guanidine.

DOT Diagram: Synthesis Workflow

G Start 2-Amino-6-chlorobenzoic Acid Bromination Bromination (Br2/AcOH or NBS) Start->Bromination Iodination Iodination (NIS/TFA or ICl) Start->Iodination Inter_Br 2-Amino-5-bromo- 6-chlorobenzoic Acid Bromination->Inter_Br Inter_I 2-Amino-5-iodo- 6-chlorobenzoic Acid Iodination->Inter_I Reduction Reduction to Benzaldehyde/Phenone Inter_Br->Reduction Inter_I->Reduction Cyclization Cyclization (Guanidine Carbonate, NaOEt, Reflux) Reduction->Cyclization Product_Br 6-Bromo-5-chloro- quinazolin-2-amine Cyclization->Product_Br Path A Product_I 6-Iodo-5-chloro- quinazolin-2-amine Cyclization->Product_I Path B

Figure 1: Divergent synthetic routes for Bromo and Iodo analogs. Path B (Iodo) typically requires milder reduction conditions to prevent de-iodination.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-5-chloroquinazolin-2-amine

Context: This is a robust method suitable for multi-gram scale-up.

  • Reagents: 2-amino-5-bromo-6-chlorobenzaldehyde (1.0 eq), Guanidine carbonate (1.5 eq), Ethanol (absolute).

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve the aldehyde in ethanol (10 mL/g).

    • Add Guanidine carbonate.

    • Heat to reflux (

      
      ) for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).
      
    • Workup: Cool to room temperature. The product often precipitates. Filter the solid.[1]

    • Purification: Wash the filter cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ). Recrystallize from DMF/Ethanol if necessary.
  • Yield: Typically 75-85%.[2]

Protocol B: Comparative Suzuki Coupling (The "Stress Test")

Objective: Demonstrate the superior reactivity of the Iodo analog in a sterically hindered coupling. Reaction: Coupling with 2-methoxyphenylboronic acid (sterically demanding).

  • Reagents:

    • Substrate: 1.0 eq (Bromo or Iodo analog).

    • Boronic Acid: 2-methoxyphenylboronic acid (1.5 eq).

    • Catalyst:

      
       (0.05 eq).[3] Note: A robust catalyst is chosen.
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.[4]

    • Condition A (Standard): Heat at

      
       for 4 hours.
      
    • Condition B (Forced): Microwave at

      
       for 1 hour.
      
  • Expected Results:

    • Iodo Analog: >90% conversion at

      
       (Condition A).
      
    • Bromo Analog: <30% conversion at

      
      ; requires Condition B or specialized catalysts (e.g., XPhos-Pd-G2) to achieve full conversion.
      

Decision Matrix: Which Analog to Choose?

Use the Iodo analog if:

  • The Coupling Partner is Difficult: You are coupling with electron-poor, sterically hindered (ortho-substituted), or heterocyclic boronic acids/esters.

  • Late-Stage Functionalization: You are modifying a complex intermediate where harsh conditions (

    
    ) might degrade other functional groups.
    
  • Library Generation: You need high success rates across a diverse set of fragments without optimizing conditions for each well.

Use the Bromo analog if:

  • Cost is Critical: You are at the kilogram scale.

  • Reaction is Standard: You are coupling with simple phenyl or alkyl groups.

  • Storage: You need a compound that can sit on the shelf for months without degradation.

References

  • Quinazoline Synthesis & Biological Activity

    • Title: "Recent advances in the synthesis and biological activity of quinazoline derivatives."[3][5][6]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Halogen Reactivity in Pd-Catalysis

    • Title: "Oxidative Addition of Aryl Halides to Palladium(0): The Effect of the Halogen and Ligand."
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Steric Hindrance in Cross-Coupling

    • Title: "Steric Effects in the Suzuki–Miyaura Cross-Coupling of Haloarenes."
    • Source:Chemical Reviews.
    • URL:[Link]

  • Commercial Availability Data: Source:Sigma-Aldrich / Merck Product Catalog (6-Bromo-5-chloroquinazolin-2-amine).

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 6-Bromo-5-chloroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of reference standards and analytical methodologies for the characterization of 6-Bromo-5-chloroquinazolin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the characterization of 6-Bromo-5-chloroquinazolin-2-amine. Given the specificity of this molecule, this document addresses the current landscape of available standards and outlines robust analytical strategies adapted from closely related quinazoline derivatives. The focus is on providing practical, field-proven insights to ensure analytical accuracy and data integrity in research and development settings.

Introduction: The Analytical Imperative for 6-Bromo-5-chloroquinazolin-2-amine

6-Bromo-5-chloroquinazolin-2-amine is a halogenated quinazoline derivative. The quinazoline scaffold is a key pharmacophore in numerous approved and investigational drugs, exhibiting a wide range of biological activities. Precise and accurate analytical characterization is paramount for researchers working with such compounds to ensure the reliability and reproducibility of their findings. This involves the use of well-characterized reference standards for identity confirmation, purity assessment, and quantification.

This guide will navigate the challenges presented by the limited availability of a dedicated, certified reference standard for 6-Bromo-5-chloroquinazolin-2-amine and provide a logical framework for its analysis.

The Landscape of Reference Standards: A Comparative Analysis

A critical aspect of any analytical method is the availability of a high-purity reference standard. As of early 2026, a commercially available, pharmacopeial-grade certified reference standard (CRS) for 6-Bromo-5-chloroquinazolin-2-amine is not readily found. Researchers, therefore, have two primary alternatives:

  • In-house Prepared and Qualified Standard: Synthesizing the compound in-house or procuring it from a custom synthesis provider and subsequently qualifying it as a reference standard.

  • Utilizing Commercially Available, Non-certified Materials: Purchasing the compound from chemical suppliers who may provide a certificate of analysis (CoA) with purity data, though not certified by a major pharmacopeia.

Table 1: Comparison of Reference Standard Alternatives

FeatureIn-house Qualified StandardCommercially Available (Non-certified)
Purity & Certification Purity determined by multiple analytical techniques; not officially certified.Purity stated on the Certificate of Analysis (CoA), typically by a single method (e.g., HPLC, NMR).
Traceability Traceable to in-house analytical methods and characterization data.Limited traceability beyond the supplier's internal quality control.
Cost & Effort High initial cost and significant effort for synthesis, purification, and full characterization.Lower initial cost and readily available.
Regulatory Acceptance May be acceptable in early-stage research but would require extensive justification for later-stage development.Generally not acceptable for GMP/GLP applications without further in-house validation.
Best For Early-stage discovery, situations requiring a high degree of control and characterization.Preliminary studies, screening, and as a starting point for in-house standard qualification.

Expert Insight: For rigorous drug development, the qualification of an in-house reference standard is the most robust approach in the absence of a commercially available CRS. This process should involve a battery of analytical tests to unequivocally confirm its identity and purity.

Analytical Methodologies: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 6-Bromo-5-chloroquinazolin-2-amine. The following methodologies are recommended based on established practices for similar quinazoline derivatives.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC is the workhorse for purity determination and assay of quinazoline derivatives.[1][2]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject onto C18 Column filter->injection gradient Gradient Elution (Acetonitrile/Water with 0.1% TFA) injection->gradient detection UV Detection (e.g., 254 nm) gradient->detection integration Peak Integration detection->integration purity Purity Calculation (% Area) integration->purity quantification Quantification vs. Reference Standard integration->quantification

Caption: A typical workflow for HPLC analysis of 6-Bromo-5-chloroquinazolin-2-amine.

Detailed HPLC Protocol (Adaptable):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar to non-polar quinazoline derivatives.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase chromatography, offering good peak shape and resolution.

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA helps to improve peak symmetry for basic compounds like amines by masking residual silanol interactions on the silica support.

  • Gradient Elution: A gradient is often necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the target compound.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₈H₅BrClN₃

  • Monoisotopic Mass: 256.94 g/mol

  • Expected [M+H]⁺ ions: A characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Workflow for LC-MS Analysis:

LCMS_Workflow start Sample Introduction (from HPLC) ionization Electrospray Ionization (ESI) Positive Mode start->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: A simplified workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the in-house reference standard.

Expected ¹H NMR Features (in a suitable deuterated solvent like DMSO-d₆):

  • Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring system.

  • A broad singlet corresponding to the -NH₂ protons.

Expert Insight: A complete set of 2D NMR experiments (COSY, HSQC, HMBC) should be performed on the in-house qualified standard to unambiguously assign all proton and carbon signals, providing irrefutable evidence of the structure.

Comparison with Potential Alternatives and Impurities

A thorough analysis must also consider potential impurities and closely related alternative structures.

Table 2: Potential Impurities and their Analytical Differentiation

CompoundPotential OriginDifferentiating Analytical Technique
Starting Materials (e.g., substituted anthranilic acids) Incomplete reactionHPLC (different retention time), MS (different molecular weight)
Isomeric Impurities (e.g., different halogen positions) Non-specific synthesisHigh-resolution HPLC, NMR (different chemical shifts and coupling patterns)
Dehalogenated Species Reductive degradationHPLC (earlier retention time), MS (lower molecular weight)
Oxidized Impurities Degradation upon storageHPLC (different retention time), MS (higher molecular weight)

Logical Relationship for Impurity Analysis:

Impurity_Analysis synthesis Synthesis of 6-Bromo-5-chloroquinazolin-2-amine potential_impurities Potential Impurities (Starting Materials, Isomers, etc.) synthesis->potential_impurities analytical_methods Analytical Methods (HPLC, LC-MS, NMR) potential_impurities->analytical_methods separation Separation and Identification analytical_methods->separation purity_assessment Overall Purity Assessment separation->purity_assessment

Caption: Logical flow for the identification and control of impurities.

Conclusion and Recommendations

The analysis of 6-Bromo-5-chloroquinazolin-2-amine requires a meticulous and multi-faceted approach due to the current lack of a certified reference standard.

Key Recommendations:

  • Reference Standard: For critical applications, the in-house qualification of a reference standard through comprehensive spectroscopic and chromatographic analysis is strongly recommended. For preliminary research, commercially available materials can be used with the understanding of their non-certified nature.

  • Primary Analytical Technique: A validated, stability-indicating HPLC method should be the primary tool for purity determination and quantification.

  • Orthogonal Techniques: Identity should be confirmed using orthogonal techniques, primarily high-resolution mass spectrometry and NMR spectroscopy.

  • Impurity Profiling: A thorough understanding of the synthetic route is crucial for anticipating and identifying potential process-related impurities.

By adopting these strategies, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data for 6-Bromo-5-chloroquinazolin-2-amine.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available at: [Link]

  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

Sources

Validation

Comparative Solubility Profiling of Halogenated Quinazolines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers Executive Summary: The Potency-Solubility Paradox In the development of quinazoline-based kina...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers

Executive Summary: The Potency-Solubility Paradox

In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), halogenation is a double-edged sword. While introducing halogens (F, Cl, Br, I) often improves metabolic stability and potency via the formation of "halogen bonds" with the target protein, it invariably alters the physicochemical landscape of the molecule.

This guide provides a comparative analysis of how specific halogen substitutions impact the thermodynamic solubility of the quinazoline core. It synthesizes experimental data with mechanistic insights to help researchers navigate the trade-off between biological potency and pharmaceutical developability .

Mechanistic Insight: The Halogen Effect

To predict solubility changes, one must understand the underlying physical chemistry. The solubility of a solid solute (


) is governed by the General Solubility Equation (GSE), which relates solubility to melting point (crystal lattice energy) and lipophilicity (

).


Comparative Trends

The introduction of a halogen atom at the C6 or C7 position of the quinazoline ring affects both terms of the GSE:

  • Lipophilicity (

    
    ):  Increases with halogen size (F < Cl < Br < I). Higher 
    
    
    
    reduces aqueous solubility.
  • Crystal Lattice Energy (MP): Halogens often increase the melting point due to efficient packing and

    
    -stacking interactions, further reducing solubility.
    

Table 1: Comparative Physicochemical Impact of Halogenation on the Quinazoline Core

Substitution (C6-Position)Van der Waals Radius (Å)Electronic Effect (

)
Impact on Lipophilicity (

)
Predicted Solubility Trend
Hydrogen (-H) 1.200.00ReferenceHigh (Baseline)
Fluoro (-F) 1.470.06+0.14Moderate Decrease
Chloro (-Cl) 1.750.23+0.71Significant Decrease
Bromo (-Br) 1.850.23+0.86Low
Iodo (-I) 1.980.18+1.12Very Low

Key Insight: While Fluorine substitution often mimics Hydrogen sterically with a minimal lipophilicity penalty, Chlorine and Bromine substitutions frequently induce a "solubility cliff," dropping aqueous solubility by 1-2 log units due to the combined increase in molecular volume and crystal lattice stability.

Experimental Protocol: Thermodynamic Solubility Profiling

For halogenated quinazolines, kinetic solubility (from DMSO stock) is often misleading due to supersaturation. The Shake-Flask Method is the required standard for generating decision-quality data.

Protocol: pH-Dependent Thermodynamic Solubility

Objective: Determine the equilibrium solubility of crystalline quinazoline derivatives at physiological pH ranges.

Materials:

  • Test Compounds: Solid, crystalline powder (X-ray diffraction verified).

  • Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4).

  • Equipment: Orbital shaker, HPLC-UV/MS, 0.45 µm PTFE filters.

Workflow Diagram:

SolubilityWorkflow Start Weigh Solid Sample (Excess: ~1-2 mg) AddSolvent Add Buffer (pH 1.2 or 7.4) Start->AddSolvent Equilibrate Shake @ 25°C (24 - 48 Hours) AddSolvent->Equilibrate Filter Centrifuge & Filter (0.45 µm PTFE) Equilibrate->Filter CheckSolid Verify Residual Solid (XRPD/DSC) Equilibrate->CheckSolid Quality Control Analyze Quantify via HPLC-UV (Compare to Standard) Filter->Analyze

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility. Note the critical step of verifying residual solids to ensure equilibrium.

Critical Considerations for Quinazolines:
  • The pKa Factor: Quinazolines are weak bases (N1 pKa ≈ 1.9 - 5.5 depending on substitution).

    • Implication: They exhibit high solubility in acidic media (stomach, pH 1.2) but precipitate in neutral media (intestine/blood, pH 7.4).

    • Action: Always profile at pH 7.4 to predict systemic precipitation risks.

  • Solvent-Mediated Transitions: Halogenated derivatives are prone to forming hydrates. Verify the solid form after the 24h shake using DSC or XRPD.

Case Study: 4-Anilinoquinazolines (EGFR Inhibitors)

The impact of halogenation is best illustrated by comparing clinically relevant 4-anilinoquinazolines.

Table 2: Comparative Data of EGFR Inhibitors

CompoundHalogen PatternpKa (Base)LogP (Exp)Solubility (pH 7.4)Clinical Consequence
Gefitinib 3-Cl, 4-F (Aniline)5.4, 7.23.2~0.02 mg/mLRequires pH-dependent absorption; variable bioavailability.
Erlotinib None on core*5.42.7~0.003 mg/mLExtreme insolubility requires specific salt forms (HCl).
Vandetanib 4-Br (Aniline)5.23.6<0.01 mg/mLBromine drives high potency but necessitates extensive formulation work.

*Erlotinib contains ethynyl and ether chains but lacks direct halogenation on the quinazoline core, yet serves as a lipophilic baseline.

Decision Logic for Optimization

When designing a new series, use the following logic to balance the "Halogen Bond" potency gain against the solubility penalty.

DecisionTree Start New Quinazoline Scaffold PotencyCheck Is Potency < 10 nM? Start->PotencyCheck AddHalogen Add Halogen (Cl/Br) to Aniline Ring PotencyCheck->AddHalogen No SolubilityCheck Is Solubility (pH 7.4) > 50 µM? PotencyCheck->SolubilityCheck Yes AddHalogen->SolubilityCheck Optimize Proceed to PK Studies SolubilityCheck->Optimize Yes Problem Solubility Issue Identified SolubilityCheck->Problem No Fix1 Switch Cl -> F (Reduce LogP) Problem->Fix1 Maintain Core Fix2 Add Solubilizing Group (e.g., Morpholine/Piperazine) Problem->Fix2 Modify Tail

Figure 2: Medicinal Chemistry Decision Tree for balancing halogen-driven potency with aqueous solubility.

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. Oxford University Press.
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pH-dependent solubility profiling).
  • Liu, X., et al. (2014). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin.[1] Molecules, 17, 2009-2024. Link

  • Bradbury, R. H., et al. (2005). New non-peptide endothelin-A receptor antagonists: synthesis, biological properties, and structure-activity relationships of 5-(dimethylamino)-N-pyridyl-2-pyrazo-lyl-4-pyrimidinamines. Journal of Medicinal Chemistry, 48, 764-773.

Sources

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